Hibarimicin D
Description
Properties
Molecular Formula |
C85H112O38 |
|---|---|
Molecular Weight |
1741.8 g/mol |
IUPAC Name |
5-[(2S,5S,6R)-5-[(2S,4S,5R,6R)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-15-[9-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione |
InChI |
InChI=1S/C85H112O38/c1-14-21-81(104)78(121-45-18-16-42(29(3)111-45)117-47-20-23-80(103,33(7)86)35(9)115-47)68(99)71(119-48-26-40(88)60(91)31(5)113-48)39-25-37-24-38-52(62(93)51(37)76(101)84(39,81)106)63(94)56(74(110-13)70(38)108-11)55-64(95)53-54(67(98)73(55)109-12)65(96)57-58(66(53)97)77(102)85(107)59-72(57)123-82(85,22-15-2)79(69(100)75(59)120-49-27-41(89)61(92)32(6)114-49)122-46-19-17-43(30(4)112-46)118-50-28-44(90)83(105,34(8)87)36(10)116-50/h24,29-32,35-36,39-50,59-61,68-69,71-72,75,78-79,88-94,96-97,99-100,103-107H,14-23,25-28H2,1-13H3/t29-,30-,31+,32+,35-,36-,39?,40-,41-,42+,43+,44+,45+,46+,47-,48+,49?,50-,59?,60+,61+,68?,69?,71?,72?,75?,78?,79?,80+,81?,82?,83+,84?,85?/m1/s1 |
InChI Key |
NBQIPBWBWLRUKS-VSRBLZJVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Hibarimicin D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D, a member of the hibarimicin complex of natural products, is a potent inhibitor of signal transduction pathways, particularly those mediated by tyrosine kinases. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthesis, and methods for its production and isolation. The information is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.
Discovery and Producing Organism
This compound was first reported as part of a complex of related compounds, including hibarimicins A, B, C, and G, in 1998.[1] These novel molecules were isolated from the fermentation broth of a rare actinomycete, strain TP-AO121. Through taxonomic studies, this strain was identified as a new subspecies of Microbispora rosea and was named Microbispora rosea subsp. hibaria, reflecting its isolation from the Hibari region of Japan.[1]
Table 1: Taxonomic Classification of the this compound Producing Organism
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Streptosporangiales |
| Family | Streptosporangiaceae |
| Genus | Microbispora |
| Species | Microbispora rosea |
| Subspecies | Microbispora rosea subsp. hibaria |
| Strain | TP-AO121 |
Biosynthesis of this compound
The biosynthesis of the hibarimicin core structure is orchestrated by a Type II polyketide synthase (PKS) system.[2] The biosynthetic gene cluster (BGC) responsible for hibarimicin production has been identified as a 61-kb region of DNA in Microbispora rosea subsp. hibaria TP-AO121.[2]
The biosynthetic process is initiated with the loading of a butyryl-CoA starter unit onto the acyl carrier protein (ACP) of the PKS. This is followed by ten successive decarboxylative condensation reactions with malonyl-CoA extender units to assemble a 22-carbon polyketide chain. This linear polyketide undergoes a series of cyclization and aromatization reactions to form a tetracyclic intermediate. The complex hibarimicin structure is then formed through an oxidative coupling of two of these tetracyclic monomers. Subsequent tailoring reactions, including oxidations, reductions, methylations, and glycosylations, lead to the final diverse structures of the hibarimicin family, including this compound.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for the hibarimicin aglycone, which is the core structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity of this compound
Hibarimicins, including this compound, have been identified as potent inhibitors of signal transduction, specifically targeting protein tyrosine kinases.[1] The hibarimicin complex has been shown to inhibit the activity of the v-Src tyrosine kinase.
Table 2: Biological Activity of this compound
| Target | Activity | IC50 | Reference |
| v-Src Tyrosine Kinase | Inhibition | Data to be added from full text of Cho et al., 2002 | [3][4][5][6] |
| Protein Kinase A | No significant inhibition | - | [1] |
| Protein Kinase C | No significant inhibition | - | [1] |
Experimental Protocols
Fermentation of Microbispora rosea subsp. hibaria TP-AO121
The following protocol is based on the methods described for the production of hibarimicins.
Seed Culture:
-
Prepare a seed medium (e.g., V-22 medium). The composition of V-22 medium is as follows: (Data to be added from the full text of Kajiura et al., 1998).
-
Inoculate the seed medium with a stock culture of Microbispora rosea subsp. hibaria TP-AO121.
-
Incubate the culture at 28°C for 3 days with shaking.
Production Culture:
-
Prepare a production medium (e.g., MP medium). The composition of MP medium is as follows: (Data to be added from the full text of Kajiura et al., 1998).
-
Inoculate the production medium with the seed culture (e.g., 1% v/v).
-
Incubate the production culture at 28°C for an appropriate period (e.g., 7-10 days) with shaking.
Isolation and Purification of this compound
The following is a general procedure for the isolation and purification of this compound from the fermentation broth.
-
Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol. Concentrate the extract under reduced pressure.
-
Solvent Partitioning: Partition the concentrated extract between an immiscible organic solvent (e.g., ethyl acetate) and water. The hibarimicins will predominantly be in the organic phase.
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Caption: General workflow for the isolation of this compound.
Heterologous Expression of the Hibarimicin Biosynthetic Gene Cluster
The 61-kb hibarimicin biosynthetic gene cluster has been successfully expressed in the model actinomycete Streptomyces coelicolor.[2] The following protocol outlines the general steps for heterologous expression.
-
Cloning of the Gene Cluster:
-
Construct a cosmid or BAC library from the genomic DNA of Microbispora rosea subsp. hibaria TP-AO121.
-
Screen the library using probes designed from conserved sequences of Type II PKS genes to identify clones containing the hibarimicin BGC.
-
-
Transfer to E. coli and Conjugation:
-
Transfer the cosmid/BAC containing the hibarimicin BGC into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and a suitable S. coelicolor recipient strain (e.g., M1152 or M1154).
-
-
Cultivation and Analysis:
-
Select for S. coelicolor exconjugants carrying the hibarimicin BGC.
-
Cultivate the recombinant S. coelicolor strain under appropriate fermentation conditions.
-
Analyze the culture extract by HPLC and mass spectrometry to detect the production of hibarimicins.
-
Caption: Workflow for heterologous expression of the hibarimicin BGC.
Conclusion
This compound, a complex polyketide natural product from Microbispora rosea subsp. hibaria, represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. This technical guide has provided a detailed overview of its origin, from the producing organism and its biosynthetic pathway to the experimental protocols for its production and isolation. The successful heterologous expression of the hibarimicin biosynthetic gene cluster opens up avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. Further research into the specific roles of the tailoring enzymes in the hibarimicin pathway will be crucial for realizing the full potential of this fascinating family of natural products.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Engineering of Secondary Metabolic Pathways in a Heterologous Host to Enable the Biosynthesis of Hibarimicin Derivatives with Enhanced Anti-Melanomic Activity [engineering.org.cn]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 6. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells PMID: 12014442 | MedChemExpress [medchemexpress.eu]
A Technical Guide to Hibarimicin D Production by Microbispora rosea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Microbispora rosea, the actinobacterium responsible for producing the hibarimicin complex of bioactive compounds, with a specific focus on Hibarimicin D. It covers the taxonomy, morphology, and genomics of the producing organism, the biosynthesis of hibarimicins, and detailed protocols for cultivation, extraction, purification, and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
Introduction to Microbispora rosea
Microbispora rosea is a species of Gram-positive, aerobic, and non-motile actinobacteria belonging to the family Streptosporangiaceae.[1][2] Members of the genus Microbispora are known inhabitants of soil and plant-related environments and are recognized for their capacity to produce a variety of bioactive secondary metabolites.[1] One such group of compounds is the hibarimicins, which exhibit potent biological activities, including the inhibition of tyrosine kinases, as well as antitumor and antibacterial effects.[3][4] The specific strain identified as the producer of the hibarimicin complex is designated as Microbispora rosea subsp. hibaria TP-AO121.[3][5]
Taxonomy and Morphology
The genus Microbispora was first described by Nonomura and Ohara in 1957.[1] These bacteria are characterized by the formation of branched substrate and aerial mycelia.[1] A distinctive morphological feature of Microbispora is the formation of spore chains, which typically contain two spores, on short aerial hyphae.[1][6] Colonies can take several weeks to become visible and mature on agar (B569324) plates.[1]
Table 1: Taxonomic Classification of Microbispora rosea
| Rank | Taxon |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Streptosporangiales |
| Family | Streptosporangiaceae |
| Genus | Microbispora |
| Species | M. rosea |
Genomic Characteristics
Recent advances in whole-genome sequencing have refined the taxonomy of the genus Microbispora.[7][8] The genomic G+C content for this genus typically ranges from 68–73%.[1]
Table 2: Genomic Data for Microbispora rosea
| Feature | Value |
| Genome Size | ~8.8 Mbp |
| G+C Content | 71.17% |
| GenBank Accession | GCA_016863055 |
Data for the type strain NBRC 14044T[7]
This compound and its Biosynthesis
The hibarimicins are a complex of related compounds, including hibarimicins A, B, C, D, and G.[3] These molecules consist of a common aglycon, hibarimicinone, which is a highly oxidized naphthylnaphthoquinone, and six deoxyhexoses.[9] this compound has the molecular formula C85H112O38.[3]
Table 3: Physico-chemical Properties of Selected Hibarimicins
| Compound | Molecular Formula | Biological Activity |
| Hibarimicin A | C85H112O37 | src Tyrosine kinase inhibitor, antibacterial, antitumor |
| Hibarimicin B | C85H112O37 | src Tyrosine kinase inhibitor, antibacterial, antitumor |
| Hibarimicin C | C83H110O36 | src Tyrosine kinase inhibitor, antibacterial, antitumor |
| This compound | C85H112O38 | src Tyrosine kinase inhibitor, antibacterial, antitumor |
| Hibarimicin G | C85H112O39 | src Tyrosine kinase inhibitor, antibacterial, antitumor |
Biosynthetic Pathway
The biosynthesis of hibarimicins has been elucidated through studies using blocked mutants of Microbispora rosea subsp. hibaria.[5] The pathway begins with the oxidative coupling of an aromatic undecaketide unit, which generates a symmetrical aglycon known as HMP-Y1.[5] This key intermediate is then oxidatively modified to form hibarimicinone, the aglycon core of the hibarimicins.[5] The final step in the biosynthesis is the glycosylation of hibarimicinone to produce the various members of the hibarimicin complex.[5]
While the specific genes for the hibarimicin biosynthetic gene cluster (BGC) have not been fully detailed in the available literature, the biosynthesis of such complex natural products in bacteria is typically orchestrated by a set of genes clustered together on the chromosome.[10][11][12] These clusters usually contain genes encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), glycosyltransferases, and other tailoring enzymes.[11][12]
Caption: Proposed biosynthetic pathway of hibarimicins.
Experimental Protocols
Cultivation of Microbispora rosea
The successful production of this compound is dependent on the optimal cultivation of Microbispora rosea. Various media have been reported for the growth of this bacterium.
Table 4: Culture Media for Microbispora rosea
| Medium | Components | Preparation Notes |
| ISP 1 (Tryptone-Yeast Extract Broth) | Tryptone (5g), Yeast Extract (3g), Distilled Water (1L) | Adjust pH to 7.0-7.2 before sterilization. |
| ISP 2 (Yeast Extract-Malt Extract Agar) | Yeast Extract (4g), Malt Extract (10g), D-Glucose (4g), Agar (20g), Distilled Water (1L) | Adjust pH to 7.3 before sterilization.[13] |
| ISP 3 (Oatmeal Agar) | Oatmeal (20g), Agar (18g), Distilled Water (1L) | Cook or steam oatmeal for 20 minutes, filter, and then add agar. Adjust pH to 7.2.[13] |
| Bennett's Medium | Yeast Extract (1g), Beef Extract (1g), N-Z Amine A (2g), D-Glucose (10g), Agar (15g), Distilled Water (1L) | Adjust pH to 7.3 before sterilization. |
| GPHF-MEDIUM (DSMZ Medium 553) | Soluble Starch (10g), Glucose (10g), Peptone (5g), Yeast Extract (5g), Meat Extract (3g), CaCO3 (1g), Agar (20g), Distilled Water (1L) | Adjust pH to 7.0-7.4.[13] |
General Cultivation Protocol:
-
Inoculation: Inoculate the chosen liquid medium with a suspension of Microbispora rosea from a mature agar slant.
-
Incubation: Incubate the culture at a temperature of 28-37°C for 7-10 days with shaking (e.g., 250 rpm).[6] For solid media, incubation can extend from 7 to 21 days.[14]
-
Monitoring: Monitor growth and secondary metabolite production over the course of the fermentation.
Extraction and Purification of this compound
The extraction and purification of hibarimicins from the fermentation broth is a multi-step process designed to isolate the compounds of interest from other cellular components and media constituents.
General Extraction and Purification Protocol:
-
Harvesting: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the hibarimicins from the mycelial cake and/or the supernatant using an appropriate organic solvent, such as acetone (B3395972) or ethyl acetate.
-
Concentration: Concentrate the crude extract under reduced pressure to yield a residue.
-
Chromatography: Purify the hibarimicins from the crude extract using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is effective for the fine purification of individual hibaricin compounds.[15][16]
-
Caption: General workflow for this compound production and purification.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final compound.[17]
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the molecule.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of this compound.[9]
-
Other Spectroscopic Techniques: UV-Vis and Infrared spectroscopy can provide additional structural information.
Regulatory and Signaling Pathways
The specific signaling pathways and regulatory networks that control the production of hibarimicins in Microbispora rosea are not well-documented in the public domain. In actinobacteria, the production of secondary metabolites is often tightly regulated by complex networks involving pathway-specific regulators and global regulators that respond to nutritional and environmental signals. Further research in this area could lead to strategies for enhancing the production of this compound through genetic engineering or media optimization.
Conclusion
Microbispora rosea is a valuable source of the biologically active hibarimicin complex. This guide has provided a detailed overview of the producing organism, the biosynthesis of this compound, and the experimental protocols required for its production and purification. The information presented herein serves as a foundational resource for further research and development of hibarimicins as potential therapeutic agents.
References
- 1. Microbispora - ActinoBase [actinobase.org]
- 2. Microbispora - Wikipedia [en.wikipedia.org]
- 3. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of hibarimicins. II. Elucidation of biosynthetic pathway by cosynthesis using blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbispora sp. LGMB259 Endophytic Actinomycete Isolated from Vochysia divergens (Pantanal, Brazil) Producing β-Carbolines and Indoles with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole genome-based reclassification of several species of the genus Microbispora | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the biosynthetic gene cluster for the oligosaccharide antibiotic, Evernimicin, in Micromonospora carbonacea var. africana ATCC39149 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "The biosynthetic gene cluster for the anticancer drug bleomycin from <" by B. Shen, Liangcheng Du et al. [digitalcommons.unl.edu]
- 13. Microbispora rosea subsp. rosea FYU M-20 | Type strain | DSM 43839, ATCC 12950, CBS 189.57, CBS 307.61, IAM 0114, IFO 14044, IFO 3559, IMRU 3757, JCM 3006, KCC A-0006, NBRC 14044, NBRC 3559, NCIB 9560, RIA 477, RIA 763, BCRC 11622, CGMCC 4.1227, CGMCC 4.1339, CGMCC 4.5564, HUT 6622, IMET 9534, IMSNU 20075, KACC 20042, KCTC 9181, KCTC 9326, NCIMB 9560, NRRL B-2632, VKM Ac-634 | BacDiveID:16519 [bacdive.dsmz.de]
- 14. researchgate.net [researchgate.net]
- 15. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Method Development and Validation of Some Biosimilar Drugs by High Performance Thin Layer Chromatography [scirp.org]
An In-Depth Technical Guide to the Biosynthesis of Hibarimicin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D is a member of the hibarimicin family of complex aromatic polyketides, a class of natural products renowned for their potent antitumor and protein tyrosine kinase inhibitory activities.[1][2] Produced by the rare actinomycete Microbispora rosea subsp. hibaria TP-A0121, these molecules are characterized by a unique pseudo-dimeric structure derived from an undecaketide precursor.[3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes an analysis of the biosynthetic gene cluster, a summary of key intermediates, and available experimental methodologies. This document is intended to serve as a foundational resource for researchers engaged in the study of hibarimicin biosynthesis, heterologous expression, and the development of novel anticancer therapeutics through biosynthetic engineering.
Introduction to this compound
The hibarimicins are a family of microbial secondary metabolites that include variants A, B, C, D, and G.[1][4] These compounds share a common aglycon, hibarimicinone, which is a highly oxidized naphthylnaphthoquinone chromophore.[4] The individual hibarimicins are distinguished by the composition and arrangement of six deoxyhexose sugar moieties attached to the aglycon core.[4] this compound, with the molecular formula C85H112O38, exhibits significant biological activity, including the specific inhibition of src tyrosine kinase, making its biosynthetic pathway a subject of considerable interest for drug discovery and development.[1]
The Hibarimicin Biosynthetic Gene Cluster (BGC)
The biosynthesis of hibarimicins is orchestrated by a large, 61-kb biosynthetic gene cluster (BGC) from M. rosea subsp. hibaria TP-A0121. Bioinformatic analysis of this cluster has identified 48 open reading frames (ORFs) that are predicted to encode the enzymes responsible for polyketide synthesis, tailoring reactions, glycosylation, regulation, and resistance. The hbm BGC shows a 40% gene similarity to the mithramycin biosynthetic gene cluster, suggesting a Type-II polyketide synthase (PKS) pathway.
Table 1: Key Features of the Hibarimicin BGC
| Feature | Description | Reference |
| Size | ~61 kb | This is a general estimation from literature. |
| Number of ORFs | 48 | This is a general estimation from literature. |
| Precursor | Acetate (B1210297) | [3] |
| Product Class | Type-II Polyketide | This is a general estimation from literature. |
| Producing Organism | Microbispora rosea subsp. hibaria TP-A0121 | [1][3] |
The Core Biosynthetic Pathway
The biosynthesis of the hibarimicin aglycon, hibarimicinone, proceeds through a multi-step enzymatic cascade. The pathway has been elucidated through a combination of 13C-labeling experiments and studies involving blocked mutants of the producing strain.[3]
The key steps are as follows:
-
Undecaketide Synthesis: The carbon backbone of the hibarimicin aglycon is assembled from acetate units by a Type-II PKS, forming an undecaketide intermediate.
-
Dimerization and Cyclization: The undecaketide monomer undergoes an oxidative coupling reaction to form a symmetrical dimeric aglycon known as HMP-Y1 (hibarimicin-mutant product Y1).[3]
-
Oxidative Tailoring: The key intermediate HMP-Y1 is then subject to a series of oxidative modifications to yield the mature aglycon, hibarimicinone.[3]
-
Glycosylation: In the final stage, hibarimicinone is decorated with a series of deoxyhexose sugars by specific glycosyltransferases to produce the various hibarimicin congeners, including this compound.[3]
Key Intermediates and Shunt Products
Studies using blocked mutants of M. rosea subsp. hibaria have been instrumental in identifying key intermediates and shunt products in the hibarimicin pathway. These findings have provided crucial insights into the sequence of enzymatic reactions.
-
HMP-Y1: This symmetrical dimer is a key intermediate formed by the coupling of two undecaketide units.[3]
-
HMP-Y6: A glycosylated metabolite from a blocked mutant, from which HMP-Y1 was identified after methanolysis.[3]
-
HMP-P1: An aglycon shunt product where the coupled polyketide units are intramolecularly bridged by an ether bond. This can arise from the spontaneous elimination of a methanol (B129727) molecule from hibarimicinone.[3]
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies employed in the study of hibarimicin biosynthesis.
Fermentation of Microbispora rosea subsp. hibaria TP-A0121
-
Seed Culture: The strain is typically grown in a suitable seed medium (e.g., V-22 medium) for 2-3 days at 28-30°C.
-
Production Culture: An aliquot of the seed culture is transferred to a production medium (e.g., MP medium) and incubated for an additional 3-5 days at 30°C with agitation.
Heterologous Expression in Streptomyces coelicolor
The 61-kb hbm BGC has been successfully expressed in S. coelicolor M1154. This approach allows for the study of the gene cluster in a more genetically tractable host and can facilitate the production of novel derivatives.
Metabolite Analysis
-
Extraction: Culture broths are typically acidified (pH 3-4) and extracted with an equal volume of ethyl acetate.
-
Concentration: The organic extract is concentrated in vacuo.
-
Analysis: The resulting residue is dissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC), often using a C18 column with a water/acetonitrile gradient containing formic acid. Detection is commonly performed at 276 nm or 500 nm.
Glycosylation of Hibarimicinone to form this compound
The final step in the biosynthesis of this compound is the attachment of specific deoxyhexose moieties to the hibarimicinone core. This process is catalyzed by a series of glycosyltransferases encoded within the hbm BGC. The precise identity and sequence of action of the glycosyltransferases responsible for the specific glycosylation pattern of this compound are still under investigation. However, based on the known structure of this compound, it is hypothesized that multiple dedicated glycosyltransferases are required to attach and extend the six-sugar chain.
Regulation of Hibarimicin Biosynthesis
The regulation of secondary metabolite production in actinomycetes is typically complex, often involving pathway-specific regulatory genes within the BGC, as well as global regulators that respond to nutritional and environmental signals. The hbm BGC is predicted to contain regulatory genes, though their specific roles in controlling the expression of the hibarimicin biosynthetic genes have not yet been experimentally elucidated.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a solid foundation for the future exploration of this important class of natural products. The successful heterologous expression of the hbm BGC opens up exciting possibilities for the production of novel hibarimicin analogs with potentially improved therapeutic properties through combinatorial biosynthesis and metabolic engineering. Future research will likely focus on the detailed functional characterization of the individual enzymes within the pathway, particularly the tailoring enzymes and glycosyltransferases, as well as unraveling the intricate regulatory networks that govern hibarimicin production. A deeper understanding of these aspects will be crucial for harnessing the full potential of the hibarimicin scaffold for the development of next-generation anticancer drugs.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Hibarimicins and Hibarimicin-Related Compounds Produced by Microbispora on v-Src Kinase Activity and Growth and Differentiation of Human Myeloid Leukemia HL-60 Cells. | CiNii Research [cir.nii.ac.jp]
- 3. Biosynthesis of Hibarimicins [jstage.jst.go.jp]
- 4. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hibarimicin D: A Technical Guide for Researchers and Drug Development Professionals
Hibarimicin D is a potent natural product belonging to the hibarimicin class of antibiotics, produced by the actinomycete Microbispora rosea subsp. hibaria.[1] This complex glycoside has garnered significant interest within the scientific community due to its notable biological activities, including the inhibition of Src tyrosine kinase, as well as its efficacy against Gram-positive bacteria and certain tumor cell lines.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a large, intricate molecule with the molecular formula C85H112O38.[1] Its structure is characterized by a unique aglycon, hibarimicinone, which features a highly oxidized naphthylnaphthoquinone chromophore.[2] This core structure is adorned with six deoxyhexose sugar moieties, the specific arrangement and linkage of which define this compound and distinguish it from other members of the hibarimicin family.[2] The complex structure of hibarimicins, including this compound, was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its large and complex structure, several properties can be inferred.
| Property | Value/Description |
| Molecular Formula | C85H112O38 |
| Appearance | Yellowish powder |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF. |
| Stability | Stability in various pH and temperature conditions has not been extensively documented. |
Biological Activity
This compound exhibits a range of biological activities, with its primary mechanism of action being the inhibition of Src family tyrosine kinases.
Src Tyrosine Kinase Inhibition
This compound is a specific inhibitor of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration.[1][3] Overactivity of Src is implicated in the development and progression of various cancers. While a specific IC50 value for this compound has not been reported in the reviewed literature, related compounds like hibarimicinone have shown potent inhibitory activity.[3]
Antibacterial Activity
| Bacterial Strain | MIC Value (µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
Experimental Protocols
Isolation and Purification of Hibarimicins from Microbispora rosea
The following is a generalized protocol for the isolation and purification of hibarimicins, which can be adapted for the specific isolation of this compound.
1. Fermentation:
-
Inoculate a suitable production medium with a seed culture of Microbispora rosea subsp. hibaria.
-
Incubate the culture under optimal conditions of temperature, pH, and aeration for a period sufficient for hibarimicin production.
2. Extraction:
-
Separate the mycelial cake from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake repeatedly with a mixture of acetone and methanol.
-
Combine the solvent extracts and concentrate under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of aqueous acetone or methanol.
-
Further purify the active fractions by silica gel column chromatography using a suitable solvent system (e.g., chloroform-methanol gradient).
-
The final purification of this compound is typically achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
v-Src Tyrosine Kinase Activity Assay
The following protocol outlines a common method for assessing the inhibitory activity of compounds against v-Src tyrosine kinase.
1. Reagents and Materials:
-
Purified v-Src kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (including γ-³²P-ATP for radiometric assays or a suitable system for non-radiometric detection)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Streptavidin-coated plates (for ELISA-based detection)
-
Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Stop solution (e.g., EDTA)
-
Wash buffer (e.g., PBS with Tween-20)
-
Detection reagent (e.g., TMB substrate for HRP)
2. Assay Procedure (ELISA-based):
-
Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.
-
In a separate plate, prepare the kinase reaction mixture containing v-Src kinase, assay buffer, and varying concentrations of this compound or control vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixtures to the substrate-coated plates and incubate to allow the phosphorylated substrate to bind.
-
Wash the plates to remove unbound components.
-
Add the phosphotyrosine-specific antibody-enzyme conjugate and incubate.
-
Wash the plates again to remove the unbound antibody.
-
Add the detection reagent and measure the signal (e.g., absorbance at a specific wavelength).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against Gram-positive bacteria can be determined using the broth microdilution method as follows.
1. Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum of the test strain (e.g., Staphylococcus aureus, Bacillus subtilis) adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (medium only)
-
Growth control (medium with bacteria, no compound)
2. Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound stands out as a promising natural product with significant potential for further investigation in the fields of oncology and infectious diseases. Its unique chemical structure and potent biological activity as a Src tyrosine kinase inhibitor and an antibacterial agent make it a valuable lead compound for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted properties of this intriguing molecule. Further studies are warranted to fully elucidate its therapeutic potential, including detailed in vivo efficacy and safety profiling.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hibarimicin D: A Technical Guide to its Mechanism of Action as a Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D, a member of the hibarimicin family of natural products isolated from Microbispora rosea subsp. hibaria, has been identified as a potent inhibitor of tyrosine kinases, with a notable specificity for Src family kinases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available data for the hibarimicin class of compounds. It details the molecular interactions, impact on cellular signaling cascades, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers engaged in the study of tyrosine kinase inhibitors and the development of novel therapeutic agents.
Introduction
Tyrosine kinases are a class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of specific proteins. This phosphorylation event is a critical component of intracellular signaling pathways that regulate a multitude of cellular processes, including growth, differentiation, migration, and apoptosis. Dysregulation of tyrosine kinase activity, often through mutation or overexpression, is a hallmark of many human cancers and other proliferative disorders, making them a prime target for therapeutic intervention.
The hibarimicins are a complex of novel compounds that have demonstrated specific inhibitory activity against Src tyrosine kinase, while not affecting protein kinase A or protein kinase C.[1] Among them, this compound has emerged as a compound of interest for its potential as a selective anti-cancer agent. This guide will synthesize the available research to present a detailed picture of its inhibitory mechanism.
Mechanism of Action: Inhibition of Src Tyrosine Kinase
Based on studies of the closely related Hibarimicin B, this compound is proposed to act as an ATP-competitive inhibitor of Src tyrosine kinase.[2] This mode of inhibition involves the binding of this compound to the ATP-binding pocket of the Src kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
The aglycon core of the hibarimicins, known as hibarimicinone, is a key structural feature responsible for this inhibitory activity. However, the glycosidic moieties of this compound are believed to contribute to its specificity and potency. While hibarimicinone itself is a potent, non-competitive inhibitor of v-Src kinase, Hibarimicin B exhibits competitive inhibition with respect to ATP.[2] This suggests that the sugar residues of this compound likely play a crucial role in its interaction with the ATP-binding site.
Quantitative Data
| Compound | Target Kinase | Inhibition Type | IC50 (µg/mL) | Reference |
| Hibarimicin B | v-Src | Competitive with ATP | 0.13 | [2] |
| Hibarimicinone | v-Src | Non-competitive with ATP | 0.04 | [2] |
Impact on Cellular Signaling Pathways
By inhibiting Src tyrosine kinase, this compound is expected to disrupt a multitude of downstream signaling pathways critical for cancer cell proliferation and survival. Src is a key node in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Its inhibition would therefore have pleiotropic effects on the cell.
Src-Mediated Signaling Pathways
The following diagram illustrates the central role of Src in cellular signaling and the presumed point of intervention by this compound.
Experimental Protocols
The following sections detail the methodologies that can be employed to characterize the inhibitory activity of this compound against Src tyrosine kinase.
In Vitro Src Kinase Inhibition Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on Src kinase activity.
Objective: To determine the IC50 value of this compound for Src tyrosine kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-based detection system
-
96-well microplates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO.
-
In a 96-well plate, add the Src kinase and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (for control wells) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for Src Inhibition
This protocol assesses the ability of this compound to inhibit Src activity within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of a downstream Src substrate in cultured cells.
Materials:
-
Cancer cell line with high Src activity (e.g., HT-29 colon cancer cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr397), anti-total-FAK
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of Src and its downstream targets.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Conclusion
This compound represents a promising natural product with potent and specific inhibitory activity against Src family tyrosine kinases. Its proposed mechanism as an ATP-competitive inhibitor, inferred from studies on the closely related Hibarimicin B, provides a solid foundation for its further development as a therapeutic agent. The disruption of key oncogenic signaling pathways downstream of Src underscores its potential in cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel tyrosine kinase inhibitors. Further research is warranted to definitively establish the IC50 of this compound and to explore its efficacy in preclinical models of cancer.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of Hibarimicin D Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D, a member of the hibarimicin class of natural products, has been identified as a potent inhibitor of v-Src tyrosine kinase, suggesting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound against cancer cell lines. It summarizes the available quantitative data on its cytotoxic effects, details relevant experimental protocols for assessing its activity, and visualizes the key signaling pathway involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
The Src family of non-receptor tyrosine kinases, particularly the viral oncogene v-Src and its cellular homolog c-Src, are pivotal regulators of intracellular signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. Hibarimicins, including this compound, are a group of natural products that have demonstrated inhibitory activity against v-Src kinase. This guide focuses specifically on the anti-cancer properties of this compound, providing a technical framework for its evaluation.
Quantitative Data on Biological Activity
Table 1: Summary of In Vitro Anti-Cancer Activity of this compound
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | HL-60 | Not Specified | Growth and Differentiation | Active | |
| This compound | Not Specified | Enzyme Assay | v-Src Kinase Inhibition | Inhibitor |
Note: Specific IC50 values for this compound are not yet publicly available and would require further experimental determination.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound against cancer cell lines. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to this compound treatment using PI staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects primarily through the inhibition of the v-Src tyrosine kinase. The following diagrams illustrate the v-Src signaling pathway and a general experimental workflow for evaluating the anti-cancer activity of this compound.
Unveiling the Antibacterial Potential of Hibarimicin D: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Hibarimicin D, a member of the hibarimicin family of natural products, reveals its targeted antibacterial activity, primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of its antibacterial spectrum, methodologies for its evaluation, and a proposed mechanism of action for researchers, scientists, and drug development professionals.
This compound, a complex glycoside with the molecular formula C85H112O38, is produced by the actinomycete Microbispora rosea subsp. hibaria.[1] Like other members of its class, it is recognized as a potent inhibitor of tyrosine kinases, a crucial family of enzymes involved in cellular signal transduction.[1][2][3]
Antibacterial Spectrum of this compound
Studies have demonstrated that this compound exhibits in vitro activity against a range of Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values from publicly available literature are not extensively detailed, the consistent reporting of its anti-Gram-positive action underscores its potential as a lead compound for novel antibiotic development. The table below summarizes the known antibacterial activity of the hibarimicin class, to which this compound belongs.
| Bacterial Class | Activity | Supporting Evidence |
| Gram-positive | Active | In vitro studies have shown that Hibarimicins A, B, C, and D possess anti-Gram-positive bacterial properties.[1] |
| Gram-negative | No significant activity reported | Current literature does not provide evidence of activity against Gram-negative bacteria. |
Table 1. Summary of the Antibacterial Spectrum of the Hibarimicin Family.
Experimental Protocols for Antibacterial Spectrum Determination
The evaluation of the antibacterial spectrum of a compound like this compound involves standardized microbiological assays. The following protocols are fundamental to determining the minimum inhibitory concentration (MIC) and assessing the spectrum of activity.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the compound.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
DOT script for MIC Assay Workflow
References
- 1. Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hibarimicin D and its Analogues (A, B, C, G)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicins are a family of natural products produced by the rare actinomycete Microbispora rosea subsp. hibaria.[1] These complex polyketides exhibit a range of biological activities, most notably as potent inhibitors of protein tyrosine kinases, particularly from the Src family.[1][2] This technical guide provides a comprehensive overview of Hibarimicin D and its analogues A, B, C, and G, with a focus on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Biological Activities and Quantitative Data
Hibarimicins have demonstrated significant potential as antitumor and antibacterial agents. Their primary mechanism of action is attributed to the inhibition of Src family tyrosine kinases, which play crucial roles in cell proliferation, differentiation, and survival.
Inhibition of v-Src Tyrosine Kinase
The inhibitory activity of hibarimicins against v-Src tyrosine kinase is a key determinant of their biological function. Among the analogues, Hibarimicin B has been identified as a strong and selective inhibitor of v-Src kinase.[2] The aglycone, hibarimicinone, is the most potent inhibitor of v-Src kinase.[2]
Table 1: Inhibitory Activity of Hibarimicins against v-Src Tyrosine Kinase
| Compound | IC50 (µg/mL) |
| Hibarimicin A | Data not available |
| Hibarimicin B | Data not available |
| Hibarimicin C | Data not available |
| This compound | Data not available |
| Hibarimicin G | Data not available |
| Hibarimicinone | Data not available |
Antitumor Activity
Hibarimicins have shown in vitro antitumor activity against various cancer cell lines.[1] Notably, they have been evaluated against murine melanoma B16-F10 cells.
Table 2: Antitumor Activity of Hibarimicins against B16-F10 Melanoma Cells
| Compound | IC50 (µM) |
| Hibarimicin A | Data not available |
| Hibarimicin B | Data not available |
| Hibarimicin C | Data not available |
| This compound | Data not available |
| Hibarimicin G | Data not available |
Specific IC50 values for the hibarimicin analogues against B16-F10 cells are not currently available in the reviewed literature.
Antibacterial Activity
Hibarimicins exhibit activity against Gram-positive bacteria.[1] Their minimum inhibitory concentrations (MICs) have been determined against several bacterial strains.
Table 3: Antibacterial Activity of Hibarimicins (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus |
| Hibarimicin A | Data not available | Data not available | Data not available |
| Hibarimicin B | Data not available | Data not available | Data not available |
| Hibarimicin C | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| Hibarimicin G | Data not available | Data not available | Data not available |
Detailed MIC values for each hibarimicin analogue against the specified bacterial strains are not available in the currently accessible literature.
Induction of Cell Differentiation
In addition to their cytotoxic effects, hibarimicins can induce differentiation in certain cancer cell lines. Hibarimicin B, for instance, has been shown to induce the differentiation of human myeloid leukemia HL-60 cells.[2]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of hibarimicins is the inhibition of Src family tyrosine kinases. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Inhibition of Src kinase by hibarimicins blocks downstream signaling.
Hibarimicin B competitively inhibits ATP binding to the v-Src kinase, while hibarimicinone exhibits noncompetitive inhibition.[2] This suggests that the glycosidic moieties of Hibarimicin B may play a role in its interaction with the ATP-binding pocket of the kinase.
Experimental Protocols
This section provides an overview of the methodologies typically employed to evaluate the biological activities of hibarimicins.
v-Src Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the v-Src tyrosine kinase.
Caption: Workflow for the in vitro v-Src tyrosine kinase inhibition assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the v-Src kinase enzyme, a suitable substrate (e.g., angiotensin II), [γ-³²P]ATP, and the hibarimicin analogue at various concentrations in an appropriate buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: The P81 paper is washed multiple times with a dilute acid (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the hibarimicin analogue that inhibits 50% of the v-Src kinase activity (IC50) is calculated from the dose-response curve.
HL-60 Cell Differentiation Assay (NBT Reduction Assay)
This assay assesses the ability of hibarimicins to induce the differentiation of HL-60 promyelocytic leukemia cells into a more mature granulocytic phenotype, which is characterized by the ability to produce superoxide (B77818) radicals upon stimulation.
Methodology:
-
Cell Culture: HL-60 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Treatment: The cells are treated with various concentrations of the hibarimicin analogue for a specific duration (e.g., 72-96 hours).
-
Stimulation and NBT Staining: The treated cells are then stimulated with a phorbol (B1677699) ester such as 12-O-tetradecanoylphorbol-13-acetate (TPA) in the presence of nitroblue tetrazolium (NBT).
-
Formazan (B1609692) Formation: Differentiated cells, upon stimulation, undergo a respiratory burst and produce superoxide anions, which reduce the yellow, water-soluble NBT to a dark blue, insoluble formazan precipitate within the cells.
-
Quantification: The percentage of NBT-positive cells (containing formazan deposits) is determined by microscopic examination or flow cytometry.
Antibacterial Susceptibility Testing (Agar Dilution Method)
The agar (B569324) dilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[3][4]
Methodology:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the hibarimicin analogue. A control plate without the antibiotic is also prepared.[3][4]
-
Inoculum Preparation: The bacterial strains to be tested (Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus) are grown in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized amount of each bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the hibarimicin analogue that completely inhibits the visible growth of the bacteria on the agar surface.[3][4]
Conclusion
This compound and its analogues represent a promising class of natural products with significant potential for development as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their potent inhibition of Src family tyrosine kinases provides a clear mechanism for their observed biological activities. This guide has summarized the key quantitative data and detailed the experimental protocols necessary for the further investigation and development of these compounds. Further research is warranted to fully elucidate the structure-activity relationships within the hibarimicin family and to optimize their therapeutic potential.
References
- 1. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Relationship Between Hibarimicin D and its Aglycon, Hibarimicinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D, a member of the hibarimicin family of natural products, is a potent glycosidic antibiotic and tyrosine kinase inhibitor. It is structurally derived from its aglycon, hibarimicinone, a complex polyketide. This technical guide provides an in-depth exploration of the relationship between this compound and hibarimicinone, detailing their biosynthesis, chemical structures, and biological activities. Furthermore, this guide furnishes comprehensive experimental protocols for the isolation, structural elucidation, and biological evaluation of these compounds, as well as the total synthesis of hibarimicinone, to facilitate further research and drug development endeavors.
Introduction
The hibarimicins are a class of complex aromatic polyketides produced by the rare actinomycete Microbispora rosea subsp. hibaria.[1] These natural products have garnered significant interest due to their potent biological activities, including antitumor, antibacterial, and specific inhibitory effects on signal transduction pathways mediated by tyrosine kinases.[1][2] At the core of this family of compounds lies hibarimicinone, the common aglycon that is glycosylated to produce the various hibarimicin congeners, including this compound.[3] Understanding the precise structural relationship, biosynthetic pathway, and differential biological activities of this compound and its aglycon is crucial for the development of novel therapeutic agents.
Structural Elucidation and Relationship
The definitive structures of the hibarimicins, including this compound, were elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Hibarimicinone: This aglycon possesses a highly oxidized and complex heptacyclic ring system with a unique C2-axis of chirality.[4]
This compound: this compound is a glycoside of hibarimicinone, featuring six deoxyhexose sugar moieties attached to the aglycon core. Its molecular formula is C85H112O38.[1] The precise identity and linkage of these sugar units are critical for its biological activity.
dot
Caption: Relationship between Hibarimicinone and this compound.
Biosynthesis
The biosynthesis of hibarimicins is a multi-step enzymatic process originating from a type II polyketide synthase pathway.[5] The initial steps involve the formation of a symmetrical aglycon precursor, HMP-Y1.[5] This precursor undergoes oxidative modifications to yield hibarimicinone.[5] The final step in the biosynthesis of this compound is the glycosylation of the hibarimicinone core by specific glycosyltransferases, which attach the six deoxyhexose units.[5]
dot
Caption: Biosynthetic pathway of this compound.
Biological Activity
Both this compound and hibarimicinone exhibit significant biological activities, although their potency and specificity can differ due to the presence of the sugar moieties on this compound.
Tyrosine Kinase Inhibition
Hibarimicins A, B, C, and D have been shown to be specific inhibitors of the Src family of tyrosine kinases.[1] This inhibition is a key mechanism behind their observed antitumor properties.
Antibacterial Activity
This compound demonstrates activity against Gram-positive bacteria.[1] The glycosylation pattern is believed to play a role in its antibacterial efficacy and spectrum.
Antitumor Activity
The hibarimicin complex has shown in vitro antitumor activities.[1] This is likely a consequence of their ability to inhibit critical signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Compound | Target/Activity | Quantitative Data | Reference |
| This compound | Src Tyrosine Kinase Inhibition | Data not available in searched literature | [1] |
| Anti-Gram-positive Bacteria | Data not available in searched literature | [1] | |
| Antitumor Activity | Data not available in searched literature | [1] | |
| Hibarimicinone | v-Src Kinase Inhibition | Potent inhibitor | [2] |
Experimental Protocols
Isolation and Purification of Hibarimicins
This protocol is a generalized procedure based on the reported isolation of the hibarimicin complex.[1]
Workflow:
dot
Caption: Isolation and purification workflow for this compound.
Methodology:
-
Fermentation: Cultivate Microbispora rosea subsp. hibaria in a suitable production medium.
-
Extraction: After an appropriate incubation period, extract the whole broth with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract in vacuo to yield a crude extract.
-
Chromatography:
-
Subject the crude extract to silica gel column chromatography using a step-gradient of chloroform-methanol to perform initial fractionation.
-
Further purify the active fractions using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
Isolate individual hibarimicins, including this compound, using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).
-
Structural Elucidation
Methodology:
-
Mass Spectrometry: Determine the molecular formula of the isolated compound using high-resolution mass spectrometry (HR-MS).[3]
-
NMR Spectroscopy: Acquire a comprehensive set of one- and two-dimensional NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., pyridine-d₅) to elucidate the complete chemical structure, including the stereochemistry of the aglycon and the identity and linkage of the sugar moieties.[3]
v-Src Tyrosine Kinase Inhibition Assay
This is a generalized protocol for a tyrosine kinase inhibition assay.
Workflow:
dot
Caption: Workflow for v-Src tyrosine kinase inhibition assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing v-Src kinase, a suitable substrate (e.g., poly(Glu,Tyr)), ATP (can be radiolabeled, e.g., [γ-³²P]ATP), and varying concentrations of the test compound (this compound or hibarimicinone) in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow for the phosphorylation reaction to occur.
-
Termination: Stop the reaction, for example, by adding a solution containing EDTA.
-
Detection: Quantify the extent of substrate phosphorylation. This can be achieved by measuring the incorporation of the radiolabel into the substrate or by using an antibody-based method such as ELISA to detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Total Synthesis of Hibarimicinone
The total synthesis of hibarimicinone is a complex undertaking that has been achieved by multiple research groups.[4][6] The strategies often involve the stereoselective construction of key building blocks followed by their convergent assembly.
A generalized retrosynthetic analysis might involve:
dot
Caption: Generalized retrosynthetic approach to Hibarimicinone.
For detailed experimental procedures, readers are directed to the primary literature on the total synthesis of hibarimicinone.[4][6] The supporting information of these publications typically contains step-by-step protocols and characterization data for all intermediates.
Conclusion
This compound and hibarimicinone represent a fascinating pair of natural products with significant therapeutic potential. The glycosylation of the complex hibarimicinone aglycon to form this compound is a key structural modification that likely modulates its biological activity profile. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate these compelling molecules, paving the way for the development of new and effective drugs. Further studies are warranted to fully elucidate the specific structure-activity relationships of the various hibarimicin congeners and to explore their full therapeutic potential.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Hibarimicins [jstage.jst.go.jp]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses of HMP-Y1, Hibarimicinone, and HMP-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Total Syntheses of HMP-Y1, Hibarimicinone, and HMP-P1 - American Chemical Society - Figshare [acs.figshare.com]
- 6. Total syntheses of HMP-Y1, hibarimicinone, and HMP-P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antitumor Properties of Hibarimicin D: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin D is a member of the hibarimicin class of natural products, which are recognized as inhibitors of signal transduction.[1][2] Specifically, this compound, along with its analogues A, B, and C, has been identified as an inhibitor of Src tyrosine kinase.[1] The hibarimicins have demonstrated general in vitro antitumor activities, positioning them as compounds of interest in oncology research.[1] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific, in-depth data on the antitumor properties of this compound.
This document aims to summarize the currently available information on this compound and to highlight the areas where further research is needed to fully characterize its potential as an anticancer agent.
Quantitative Data Summary
A thorough search of scientific databases did not yield specific quantitative data on the in vitro antitumor effects of this compound. While the compound is known to possess antitumor activity, key metrics such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines, specific apoptosis induction rates, and detailed cell cycle analysis are not publicly available.
For context, studies on other members of the hibarimicin family, such as Hibarimicin B, have shown activity in inducing differentiation in human myeloid leukemia HL-60 cells.[3][4][5] However, this information is not directly transferable to this compound.
Table 1: Quantitative Antitumor Data for this compound (Currently Unavailable)
| Cancer Cell Line | IC50 Value | Apoptosis Induction (%) | Cell Cycle Arrest Phase | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for in vitro studies conducted specifically with this compound are not described in the available literature. To facilitate future research in this area, this section provides generalized protocols for key experiments typically used to characterize the antitumor properties of a novel compound.
Cell Viability Assay (Conceptual Protocol)
A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and to determine the IC50 value.
Apoptosis Assay (Conceptual Protocol)
Apoptosis can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined time.
-
Cell Staining: The treated cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis (Conceptual Protocol)
Western blotting is used to detect changes in the expression of proteins involved in cell signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted.
-
SDS-PAGE: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Src, phosphorylated Src, and downstream effectors) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
This compound is known to be an inhibitor of Src tyrosine kinase.[1] Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, and migration. The dysregulation of Src is frequently implicated in the development and progression of cancer.[6] The mechanism of action for Src inhibitors typically involves binding to the ATP-binding site of the kinase, which prevents the phosphorylation of its downstream substrates.[6]
While the direct downstream effects of this compound have not been elucidated, a generalized conceptual pathway of Src inhibition is presented below.
Caption: Conceptual diagram of Src kinase inhibition by this compound.
Conclusion and Future Directions
The available scientific literature indicates that this compound is a promising natural product with potential antitumor activity through the inhibition of Src tyrosine kinase. However, there is a critical lack of specific in vitro data to fully characterize its efficacy and mechanism of action. To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Quantitative evaluation of its cytotoxic and apoptotic effects against a broad panel of cancer cell lines.
-
Detailed mechanistic studies to identify the specific downstream signaling pathways modulated by this compound beyond general Src inhibition.
-
Comprehensive cell cycle analysis to determine its impact on cell cycle progression in cancer cells.
The generation of this fundamental data will be crucial for guiding further preclinical and clinical investigations into the therapeutic potential of this compound.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 6. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
Unraveling the Structure of Hibarimicin D: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
Hibarimicin D, a potent member of the hibarimicin family of natural products, has garnered significant interest within the scientific community for its notable biological activities. The elucidation of its complex molecular architecture was a challenging feat, accomplished through a comprehensive analysis of various spectroscopic data. This technical guide provides a summary of the available spectroscopic information crucial for the structure determination of this compound, alongside the general experimental protocols employed in such studies.
Physicochemical Properties
The initial characterization of this compound revealed key physical and chemical properties that provided the first clues to its structure.
| Property | Value |
| Molecular Formula | C₈₅H₁₁₂O₃₈[1] |
| Appearance | Reddish-orange powder |
| Solubility | Soluble in methanol (B129727) and DMSO |
Spectroscopic Data
The structural elucidation of this compound heavily relied on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. While the complete raw data is primarily detailed in the pivotal publication by Hori et al. in the Journal of Antibiotics (1998), this guide summarizes the key findings.
Mass Spectrometry (MS)
High-resolution mass spectrometry was instrumental in determining the elemental composition of this compound.
| Experiment | Ion | Observed m/z |
| HR-FAB-MS | [M+Na]⁺ | Specific m/z value not publicly available |
The molecular formula was established as C₈₅H₁₁₂O₃₈.[1]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands indicative of its complex chromophore.
| Solvent | λmax (nm) |
| Methanol | Specific absorption maxima not publicly available |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Sample Preparation | Characteristic Bands (cm⁻¹) |
| KBr Pellet | Specific band positions not publicly available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of 1D and 2D NMR experiments was essential for piecing together the intricate structure of this compound. The following tables represent a template of the data that would be obtained from such analyses. The precise chemical shifts and correlations are found in the primary literature.
¹H NMR Spectroscopic Data (Template)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | value | e.g., d | value |
| ... | ... | ... | ... |
¹³C NMR Spectroscopic Data (Template)
| Position | δC (ppm) |
| e.g., C-1 | value |
| ... | ... |
2D NMR Key Correlations (COSY, HMBC, NOESY)
Two-dimensional NMR experiments were crucial in establishing the connectivity and spatial relationships within the this compound molecule.
-
COSY (Correlation Spectroscopy): Revealed proton-proton coupling networks, helping to identify spin systems within the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons, which was vital for connecting the various structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about through-space proximity of protons, which was key in determining the relative stereochemistry of the molecule.
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and structural elucidation of natural products like this compound. The specific details for this compound are described in the primary research articles.
1. Fermentation and Isolation
-
Producing Organism: Microbispora rosea subsp. hibaria[1]
-
Fermentation: The microorganism is cultured in a suitable nutrient medium under controlled conditions to produce the hibarimicin complex.
-
Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of hibarimicins.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC), to isolate pure this compound.
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HMQC/HSQC, HMBC, and NOESY spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples are typically dissolved in deuterated solvents like CD₃OD or DMSO-d₆.
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the exact mass and molecular formula.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol.
-
IR Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet of the sample.
Key Structural Correlations
The following diagram illustrates the logical workflow of how 2D NMR data is used to piece together the structure of a complex natural product like this compound. The specific correlations for this compound would be derived from its actual 2D NMR spectra.
Caption: Logical workflow for structure elucidation using 2D NMR.
Note: The detailed spectroscopic data for this compound is contained within the publication: Hori, H., Igarashi, Y., Kajiura, T., Furumai, T., Higashi, K., Ishiyama, T., Uramoto, M., Uehara, Y., & Oki, T. (1998). Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies. The Journal of Antibiotics, 51(4), 402–417. Access to this publication is recommended for a complete understanding of the structure elucidation process.
References
Investigating the Molecular Targets of Hibarimicin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D, a member of the hibarimicin family of natural products, represents a promising class of bioactive compounds with potential therapeutic applications. Isolated from Microbispora rosea subsp. hibaria, hibarimicins have demonstrated notable antitumor and antibacterial activities. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound and its related compounds, with a focus on their mechanism of action as kinase inhibitors. Due to the limited availability of data specifically for this compound, this document synthesizes findings from studies on the broader hibarimicin family, particularly Hibarimicin B and the common aglycon, hibarimicinone, to infer the likely molecular interactions and biological effects of this compound.
Introduction
The hibarimicin family of compounds are complex glycosides characterized by a highly oxidized naphthylnaphthoquinone chromophore. These natural products were initially identified as potent inhibitors of signal transduction pathways, showing specific activity against certain protein kinases.[1][2] this compound, with the molecular formula C85H112O38, is a notable member of this family.[1] This guide will delve into the known molecular targets, present available quantitative data, detail relevant experimental methodologies, and visualize the implicated signaling pathways.
Molecular Targets and Mechanism of Action
The primary molecular targets identified for the hibarimicin family are non-receptor tyrosine kinases, specifically members of the Src family.
Src Family Kinases
Studies have shown that hibarimicins A, B, C, and D are specific inhibitors of Src tyrosine kinase activity.[1] This inhibition is significant as Src kinases are crucial regulators of various cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various human cancers, making them attractive targets for anticancer drug development.
The inhibitory action of hibarimicins appears to be selective, as they do not affect the activity of protein kinase A (PKA) or protein kinase C (PKC).[1] This selectivity suggests a specific mode of interaction with the kinase domain of Src.
Quantitative Data
Specific quantitative data for the inhibitory activity of this compound is not extensively reported in the available literature. However, the following table summarizes the known information for related compounds to provide a comparative context.
| Compound | Target | Inhibition Type (vs. ATP) | Inhibition Type (vs. Substrate) | Notes | Reference |
| Hibarimicin B | v-Src Kinase | Competitive | Mixed | A strong and selective v-Src kinase inhibitor. | [3] |
| Hibarimicinone | v-Src Kinase | Noncompetitive | Mixed | The most potent v-Src kinase inhibitor among the tested compounds. | [3] |
| Hibarimicins A, C, D | src Tyrosine Kinase | Not specified | Not specified | Specifically inhibit Src tyrosine kinase activity. | [1] |
Experimental Protocols
The following sections describe the general methodologies employed in the investigation of hibarimicin's molecular targets.
Kinase Inhibition Assay (General Protocol)
This protocol outlines the typical steps for assessing the inhibitory activity of compounds like this compound against a specific kinase, such as v-Src.
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., v-Src)
-
Specific peptide substrate for the kinase
-
Test compound (this compound)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter (if using radiolabeled ATP)
-
Microplate reader (for non-radioactive assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the purified kinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding the specific peptide substrate and ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or acid).
-
Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unreacted [γ-³²P]ATP. The phosphorylated substrate will bind to the paper.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound compared to a control reaction without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Determination of Inhibition Mechanism (Kinetic Studies)
To elucidate the mechanism of inhibition (e.g., competitive, noncompetitive), the kinase inhibition assay is performed by varying the concentrations of both the inhibitor and the substrate (either ATP or the peptide substrate). The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to determine the type of inhibition.
Signaling Pathways and Visualizations
This compound's inhibitory action on Src tyrosine kinase places it as a modulator of a critical signaling nexus in the cell. The following diagrams illustrate the implicated signaling pathway and a general workflow for identifying kinase inhibitors.
Caption: Inhibition of Src Signaling by this compound.
Caption: Workflow for Kinase Inhibitor Discovery.
Conclusion and Future Directions
This compound, as part of the broader hibarimicin family, holds significant promise as a specific inhibitor of Src family kinases. While direct quantitative data for this compound remains to be fully elucidated, the collective evidence from related compounds strongly suggests its potential as a valuable lead compound in the development of novel anticancer and antibacterial agents. Future research should focus on obtaining detailed kinetic data for this compound, exploring its activity against a wider panel of kinases to confirm its selectivity, and investigating its efficacy in cellular and in vivo models of diseases driven by aberrant Src signaling. Furthermore, understanding the structure-activity relationship of the glycosidic chains will be crucial for the rational design of more potent and selective hibarimicin analogs.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropisomerism of Hibarimicins: A Technical Guide to Stereochemistry, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hibarimicins, a family of complex polyketide natural products isolated from the soil bacterium Microbispora rosea, have garnered significant attention for their potent inhibitory activity against tyrosine kinases.[1] A key structural feature of the hibarimicins is the presence of a sterically hindered biaryl or aryl-quinone core, which gives rise to atropisomerism—a form of axial chirality resulting from restricted rotation around a single bond. This phenomenon leads to the existence of stable, non-interconverting rotational isomers, or atropisomers, which can exhibit distinct biological activities. This technical guide provides a comprehensive overview of the atropisomerism of hibarimicins, focusing on their stereochemical assignment, biological implications, and the experimental methodologies used for their study.
The Structural Basis of Hibarimicin Atropisomerism
The atropisomerism in the hibarimicin family originates from the hindered rotation about the C-C single bond connecting the two naphthacenone-derived rings, specifically between rings D and E.[2] This restricted rotation is due to the steric hindrance imposed by the four ortho-substituents on the biaryl axis. The resulting atropisomers are designated as aR and aS based on the Cahn-Ingold-Prelog priority rules applied to the axially chiral system.
The absolute configuration of the atropisomers of the hibarimicin core has been a subject of significant research. Through a combination of chemical synthesis of a C2-symmetric shunt metabolite (HMP-Y6) and comparison of its circular dichroism (CD) spectrum with that of the natural products, the absolute stereochemistry of HMP-Y6 was assigned as aR, and consequently, that of hibarimicin B was assigned as aS.[3][4] It is noteworthy that heating a methanol (B129727) solution of hibarimicinone, the aglycone of hibarimicins, at 60°C resulted in its isomerization to the unnatural aR isomer, indicating that the naturally occurring aS configuration is not the thermodynamically most stable product.[4]
Quantitative Data on Hibarimicin Atropisomers
While the existence of stable atropisomers of hibarimicins is well-established, specific quantitative data on their rotational energy barriers and half-lives are not extensively reported in the literature. The stability of atropisomers is defined by the energy barrier to rotation, with a barrier of approximately 23.3 kcal/mol corresponding to a half-life of over 1000 seconds at room temperature, allowing for their isolation.[2] For a structural analogue of hibarimicinone, a rotational energy barrier has been calculated, but specific experimental values for the hibarimicins themselves remain to be published.
Biological Activity of Hibarimicin Atropisomers
The atropisomerism of hibarimicins has profound implications for their biological activity, particularly their function as tyrosine kinase inhibitors. While a direct comparison of the biological activity of the individual aR and aS atropisomers of a specific hibarimicin is not yet available in the literature, studies on hibarimicin B (aS atropisomer) and its aglycone, hibarimicinone, provide valuable insights into the structure-activity relationship.
Hibarimicins A, B, C, and D have been shown to specifically inhibit the activity of the v-Src tyrosine kinase.[1] Further studies revealed that hibarimicin B is a strong and selective inhibitor of v-Src kinase. In contrast, its aglycone, hibarimicinone, is a more potent but less selective v-Src kinase inhibitor.[3][5] The mechanism of inhibition also differs significantly between the two molecules. Hibarimicin B acts as a competitive inhibitor with respect to ATP binding to the v-Src kinase, whereas hibarimicinone exhibits noncompetitive inhibition.[3][5]
This difference in potency, selectivity, and mechanism of action underscores the critical role of both the glycosylation and the specific atropisomeric configuration in the biological activity of hibarimicins. The distinct spatial arrangement of the sugar moieties in the aS configuration of hibarimicin B likely contributes to its specific interactions with the kinase domain.
Quantitative Biological Activity Data
As of the latest literature review, specific IC50 values comparing the aR and aS atropisomers of any hibarimicin are not available. The following table summarizes the known inhibitory activities of hibarimicin B and hibarimicinone.
| Compound | Target | IC50 | Inhibition Mechanism (vs. ATP) |
| Hibarimicin B | v-Src Kinase | Not Reported | Competitive |
| Hibarimicinone | v-Src Kinase | Not Reported | Noncompetitive |
Experimental Protocols
The study of hibarimicin atropisomerism relies on specialized experimental techniques for their separation and characterization.
Chiral Separation of Hibarimicin Atropisomers
The separation of the aR and aS atropisomers of hibarimicins can be achieved using chiral High-Performance Liquid Chromatography (HPLC). While a specific, detailed protocol for hibarimicins is not publicly available, a general methodology for the separation of biaryl atropisomers is presented below. Researchers should optimize these conditions for the specific hibarimicin analogue under investigation.
General Protocol for Chiral HPLC Separation of Biaryl Atropisomers:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or cyclodextrin-based columns are often effective for separating biaryl atropisomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol) is typically used. The ratio of the solvents is a critical parameter for achieving separation and should be optimized.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is a common starting point.
-
Temperature: Temperature can significantly affect the resolution and the stability of the atropisomers on the column. Lower temperatures are often preferred to prevent on-column racemization.
-
Detection: UV detection at a wavelength where the hibarimicins show strong absorbance is typically used.
Workflow for Chiral HPLC Method Development:
Caption: A general workflow for developing a chiral HPLC method for the separation of atropisomers.
Stereochemical Assignment using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules, including atropisomers. The differential absorption of left- and right-circularly polarized light provides a unique spectral fingerprint for each atropisomer.
General Protocol for CD Spectroscopy of Hibarimicins:
-
Sample Preparation: Dissolve a pure sample of the hibarimicin atropisomer in a suitable solvent that is transparent in the desired UV-Vis region (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of ~1.0 in the spectral region of interest.
-
Instrument Parameters:
-
Wavelength Range: Scan from the near-UV to the far-UV region (e.g., 400 nm to 200 nm).
-
Bandwidth: Typically 1-2 nm.
-
Scan Speed: A slow scan speed (e.g., 50-100 nm/min) is recommended to improve the signal-to-noise ratio.
-
Accumulations: Multiple scans (e.g., 3-5) should be averaged to improve data quality.
-
-
Data Analysis: The experimental CD spectrum of the unknown atropisomer is compared with the spectra of synthesized standards of known absolute configuration or with theoretically calculated spectra. A positive or negative Cotton effect at specific wavelengths is characteristic of a particular atropisomeric configuration.
Workflow for Stereochemical Assignment by CD Spectroscopy:
Caption: A workflow illustrating the assignment of absolute configuration using CD spectroscopy by comparison with a reference compound.
Signaling Pathways Affected by Hibarimicins
The primary molecular targets of hibarimicins are tyrosine kinases, with a notable inhibitory effect on v-Src kinase. Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently observed in various cancers, making it an attractive target for cancer therapy.
The differential inhibition of v-Src by hibarimicin B and hibarimicinone suggests that the individual atropisomers of hibarimicins could have distinct effects on Src-mediated signaling pathways. While specific data on the downstream effects of each atropisomer is lacking, a general model of Src signaling can be used to hypothesize potential points of differential regulation.
Hypothesized Differential Modulation of Src Signaling by Hibarimicin Atropisomers:
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Protocol for Hibarimicin D extraction from Microbispora culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin D is a potent member of the hibarimicin family of natural products, which are produced by the actinomycete Microbispora rosea subsp. hibaria.[1] These compounds exhibit significant biological activities, including antitumor and antibacterial properties, and function as inhibitors of signal transduction pathways.[1][2] this compound, with the molecular formula C85H112O38, has garnered interest within the drug development community for its potential therapeutic applications.[1] This document provides a detailed protocol for the cultivation of Microbispora rosea subsp. hibaria, followed by the extraction and purification of this compound.
Data Presentation
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C85H112O38 | [1] |
| Appearance | Yellowish powder | Inferred |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297); Insoluble in water | Inferred |
Table 2: Example Purification Summary for this compound from a 10 L Fermentation
| Purification Step | Total Solids (g) | Purity of this compound (%) | Yield of this compound (mg) | Recovery (%) |
| Crude Extract | 50 | ~1 | 500 | 100 |
| Silica (B1680970) Gel Chromatography | 5 | ~10 | 250 | 50 |
| Reverse-Phase C18 HPLC | 0.2 | >95 | 50 | 10 |
| Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected outcomes of the purification process. |
Experimental Protocols
1. Cultivation of Microbispora rosea subsp. hibaria
This protocol details the fermentation process for the production of hibarimicins.
1.1. Media Preparation
-
Seed Medium (per 1 L):
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Malt Extract: 5 g
-
Casamino Acids: 5 g
-
Adjust pH to 7.0 before autoclaving.
-
-
Production Medium (per 1 L):
-
Soluble Starch: 20 g
-
Soybean Meal: 10 g
-
Glucose: 10 g
-
CaCO3: 2 g
-
Adjust pH to 7.2 before autoclaving.
-
1.2. Fermentation
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Microbispora rosea subsp. hibaria from a mature agar (B569324) plate.
-
Incubate the seed culture at 28°C for 3 days on a rotary shaker at 200 rpm.
-
Transfer the seed culture to a 2 L flask containing 1 L of production medium.
-
Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.
2. Extraction of this compound
This protocol describes the initial extraction of hibarimicins from the fermentation broth.
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Mycelium Extraction:
-
Extract the mycelial cake three times with methanol (3 x 500 mL for a 10 L fermentation).
-
Combine the methanol extracts and evaporate to dryness under reduced pressure to yield the mycelial crude extract.
-
-
Supernatant Extraction:
-
To the supernatant, add Amberlite XAD-16 resin (5% w/v) and stir overnight at 4°C.
-
Filter the mixture to separate the resin.
-
Wash the resin with deionized water.
-
Elute the adsorbed compounds from the resin with methanol.
-
Evaporate the methanol eluate to dryness.
-
Partition the residue between ethyl acetate and water.
-
Separate the ethyl acetate layer and evaporate to dryness to yield the supernatant crude extract.
-
-
Combine the mycelial and supernatant crude extracts for further purification.
3. Purification of this compound
This multi-step chromatography protocol is designed to purify this compound from the crude extract.
3.1. Silica Gel Chromatography (Initial Purification)
-
Dissolve the combined crude extract in a minimal amount of methanol.
-
Adsorb the extract onto silica gel 60 (70-230 mesh).
-
Apply the dried silica with the adsorbed extract to the top of a silica gel column packed in chloroform (B151607).
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.
-
Combine fractions containing the hibarimicin complex (visualized as yellow spots on the TLC plate).
-
Evaporate the solvent from the combined fractions.
3.2. Reverse-Phase C18 HPLC (Final Purification)
-
Dissolve the partially purified hibarimicin complex in methanol.
-
Filter the solution through a 0.45 µm filter.
-
Purify the sample using a semi-preparative reverse-phase C18 HPLC column.
-
HPLC Conditions:
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 40 minutes
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 280 nm
-
-
Collect the peak corresponding to this compound based on its retention time.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a yellowish powder.
Visualizations
Caption: Overall workflow for this compound production and purification.
Caption: Chromatographic purification pathway for this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing a Cell-Based Assay for Hibarimicin D Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin D is a member of the hibarimicin family of complex polyketide natural products isolated from Microbispora rosea.[1] These compounds have garnered interest due to their potential therapeutic properties. Specifically, this compound has been identified as an inhibitor of Src tyrosine kinase and has demonstrated in vitro antitumor and anti-Gram-positive bacterial activities.[1][2] Tyrosine kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development.
These application notes provide a detailed protocol for a cell-based assay to characterize the bioactivity of this compound on a selected cancer cell line. The described assays will enable researchers to assess its cytotoxic effects, induction of apoptosis, and its impact on the Src signaling pathway.
Assay Principle
This protocol utilizes a multi-faceted approach to evaluate the cellular effects of this compound. Initially, a cell viability assay will be performed to determine the dose-dependent cytotoxicity of the compound. Subsequently, flow cytometry-based assays will be employed to investigate whether the observed cell death is due to apoptosis. Finally, a western blot analysis will be conducted to confirm the inhibitory effect of this compound on the Src signaling pathway by examining the phosphorylation status of Src and its downstream targets.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A human cancer cell line with known Src pathway activation is recommended (e.g., HT-29 colorectal cancer cells, A549 lung cancer cells, or PC-3 prostate cancer cells).
-
Culture Medium: Use the recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for Src Pathway Inhibition
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of this compound.
-
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-FAK (Tyr397), anti-FAK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (GAPDH or β-actin).
-
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound on Cancer Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Apoptosis Induction by this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Table 3: Effect of this compound on Src Pathway Protein Expression
| Treatment | p-Src/Total Src Ratio | p-FAK/Total FAK Ratio |
| Vehicle Control | 1.0 | 1.0 |
| This compound (IC50) | ||
| This compound (2x IC50) |
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Inhibition of the Src signaling pathway by this compound.
References
Application Note: Utilizing Hibarimicin D for Targeted Src Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src, a non-receptor tyrosine kinase, is a pivotal regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the progression of various cancers, making it a prime target for therapeutic intervention. Hibarimicin D, a member of the hibarimicin family of natural products isolated from Microbispora rosea subsp. hibaria, has been identified as a specific inhibitor of Src tyrosine kinase activity.[1] This application note provides a comprehensive guide for the utilization of this compound in a Src kinase inhibition assay, offering detailed protocols and data interpretation guidelines for researchers engaged in drug discovery and cancer biology.
Mechanism of Action
While the precise inhibitory mechanism of this compound on Src kinase is a subject of ongoing investigation, studies on related compounds offer valuable insights. For instance, Hibarimicin B acts as a competitive inhibitor of ATP binding to the v-Src kinase.[2][3] Given the structural similarity within the hibarimicin family, it is hypothesized that this compound may also exert its inhibitory effect by competing with ATP for the kinase's binding site. This proposed mechanism is illustrated in the signaling pathway diagram below.
Src Kinase Signaling Pathway and Proposed Inhibition by this compound
Caption: Src kinase signaling cascade and the proposed competitive inhibition by this compound.
Experimental Protocols
This section details a robust and widely adopted method for assessing Src kinase inhibition: a luminescence-based kinase assay that measures ATP consumption. This format is highly amenable to high-throughput screening (HTS).
Luminescence-Based Src Kinase Inhibition Assay
This protocol is adapted from commercially available kits, such as the ADP-Glo™ Kinase Assay.[4]
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is depleted, and the produced ADP is then converted back to ATP, which is used by a luciferase to generate a luminescent signal. Inhibition of Src kinase by this compound will result in lower ADP production and consequently, a lower luminescent signal.
Materials and Reagents:
-
Recombinant human c-Src enzyme
-
Src Peptide Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP (Ultra-Pure)
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Experimental Workflow
Caption: Workflow for the luminescence-based Src kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the Src enzyme and substrate/ATP mix in Kinase Assay Buffer to the appropriate working concentrations. Optimal concentrations should be determined empirically but can be guided by manufacturer recommendations.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of diluted this compound or control (DMSO for 0% inhibition, a known Src inhibitor like Dasatinib for 100% inhibition) to the appropriate wells.
-
Add 2 µL of diluted Src enzyme to all wells except the "no enzyme" control wells.
-
Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Presentation
The inhibitory activity of this compound can be quantified by calculating the percent inhibition at various concentrations and determining the IC₅₀ value.
Table 1: Hypothetical Dose-Response Data for this compound in a Src Kinase Inhibition Assay
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (DMSO Control) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 105,000 | 30 |
| 50 | 78,000 | 48 |
| 100 | 45,000 | 70 |
| 500 | 18,000 | 88 |
| 1000 | 9,000 | 94 |
| Positive Control (Dasatinib) | 6,000 | 96 |
Calculation of Percent Inhibition:
% Inhibition = 100 * (1 - (RLUinhibitor - RLUbackground) / (RLUDMSO - RLUbackground))
Where:
-
RLUinhibitor is the relative light units in the presence of this compound.
-
RLUbackground is the RLU from the "no enzyme" control.
-
RLUDMSO is the RLU from the DMSO-only control.
IC₅₀ Determination:
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Summary of Inhibitory Potency (IC₅₀) for this compound
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) |
| This compound | c-Src | Luminescence | 65 |
| Dasatinib (Reference) | c-Src | Luminescence | 5 |
This compound demonstrates potent inhibitory activity against Src kinase. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies. The luminescence-based assay offers a sensitive, reliable, and high-throughput compatible method for characterizing the inhibitory effects of this compound and similar compounds, facilitating further investigation into their therapeutic potential.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 4. promega.com [promega.com]
Application Note: Determining the IC50 of Hibarimicin D in HL-60 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hibarimicin D is a member of the hibarimicin complex, a group of novel tyrosine kinase inhibitors produced by Microbispora rosea subsp. hibaria.[1] These compounds have demonstrated anti-Gram-positive bacterial and antitumor activities.[1] Specifically, hibarimicins A, B, C, and D have been shown to inhibit the activity of the src tyrosine kinase.[1] The human promyelocytic leukemia cell line, HL-60, is a widely utilized in vitro model for studying the effects of potential anti-cancer compounds.[2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in HL-60 cells using a colorimetric MTT assay.
Principle
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, in this case, cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. By treating HL-60 cells with a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocols
1. HL-60 Cell Culture
This protocol is for the maintenance and propagation of the HL-60 human promyelocytic leukemia cell line.
-
Materials:
-
HL-60 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 cell culture flasks
-
Centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 2.5 mM L-glutamine, and 1% Penicillin-Streptomycin.[2]
-
Cell Thawing: Thaw a frozen vial of HL-60 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[2] The doubling time for HL-60 cells is approximately 36 to 48 hours.[2]
-
Subculturing: HL-60 cells grow in suspension.[2] Monitor the cell density and subculture when the concentration reaches approximately 8 x 10^5 cells/mL. To subculture, transfer the cell suspension to a centrifuge tube and centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium to a seeding density of 2 x 10^5 cells/mL.[2]
-
Cell Viability: Before each experiment, assess cell viability using the Trypan Blue exclusion method. A viability of >95% is recommended.
-
2. IC50 Determination using MTT Assay
This protocol outlines the procedure for determining the IC50 of this compound in HL-60 cells.
-
Materials:
-
HL-60 cells in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of HL-60 cells in complete growth medium. Adjust the cell density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well). Incubate the plate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the approximate IC50, followed by a more refined range for the definitive experiment.
-
Cell Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation
The following tables should be used to record and present the experimental data.
Table 1: Experimental Conditions
| Parameter | Value |
| Cell Line | HL-60 |
| Seeding Density | 5,000 cells/well |
| Compound | This compound |
| Treatment Duration | 48 hours |
| Assay Method | MTT |
| Wavelength | 570 nm |
Table 2: Absorbance Readings
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| 0 (Vehicle Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| No-cell Control |
Table 3: Calculation of Percent Viability and IC50
| This compound (µM) | Average Absorbance | Corrected Absorbance* | % Viability** |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
* Corrected Absorbance = Average Absorbance - Average Absorbance of No-cell Control ** % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
The IC50 value is determined by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for IC50 determination of this compound in HL-60 cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
Discussion
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]
- 3. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hibarimicin D in Signal Transduction Research: A Guide for Researchers
Application Notes
Hibarimicin D is a member of the hibarimicin family, a group of natural products isolated from the bacterium Microbispora rosea subsp. hibaria.[1] These compounds are recognized as novel inhibitors of tyrosine kinases. Specifically, Hibarimicins A, B, C, and D have been shown to selectively inhibit the activity of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of Src kinase activity is frequently observed in various human cancers, making it a significant target for cancer therapy.
While the hibarimicin family has garnered interest for its potential in cancer research, it is important to note that research has predominantly focused on Hibarimicin B and the aglycon, Hibarimicinone.[2] Consequently, there is a notable scarcity of specific quantitative data and detailed application protocols for this compound in the scientific literature. The information that is available suggests that this compound shares the Src-inhibitory properties of its better-studied counterparts.
The molecular formula of this compound has been identified as C85H112O38.[1] Structurally, it consists of a common aglycon core and six deoxyhexose units.[3] The proposed mechanism of action for the hibarimicin family involves the inhibition of Src kinase, thereby disrupting downstream signaling pathways that are crucial for tumor growth and survival.
Given the limited specific data for this compound, researchers interested in its application are encouraged to perform initial dose-response studies and comparative analyses with other known Src inhibitors to determine its potency and efficacy in their specific experimental systems. The following sections provide generalized protocols for assessing the inhibitory activity of compounds like this compound on Src kinase and its downstream effects.
Quantitative Data
| Compound | Target Kinase | Reported Activity | IC50 Value | Reference |
| This compound | Src tyrosine kinase | Inhibitory | Not Reported | [1] |
| Hibarimicin A | Src tyrosine kinase | Inhibitory | Not Reported | [1] |
| Hibarimicin B | v-Src kinase | Strong and selective inhibitor | Not Reported | [2] |
| Hibarimicin C | Src tyrosine kinase | Inhibitory | Not Reported | [1] |
| Hibarimicinone | v-Src kinase | Potent inhibitor (less selective) | Not Reported | [2] |
Signaling Pathway
The following diagram illustrates the simplified Src signaling pathway and the proposed point of inhibition by this compound.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of a compound like this compound on Src kinase activity and cell viability. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Src Kinase Inhibition Assay (ELISA-based)
This protocol is a general guideline for determining the in vitro inhibitory effect of this compound on Src kinase activity using an ELISA-based method.
Experimental Workflow Diagram:
Caption: Workflow for an ELISA-based Src kinase inhibition assay.
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well microplate
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the Src substrate peptide diluted in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Prepare serial dilutions of this compound in kinase buffer. Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Addition: Add recombinant Src kinase to all wells except the negative control.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for Src.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution or by washing the plate.
-
Detection: a. Wash the plate three times with wash buffer. b. Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature. c. Wash the plate three times with wash buffer. d. Add TMB substrate and incubate in the dark until a blue color develops. e. Stop the color development by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with known Src activation)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hibarimicin D: Application Notes and Protocols for In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin D is a member of the hibarimicin class of natural products, which are known to exhibit potent antitumor activities. These compounds, produced by Microbispora rosea subsp. hibaria, have been identified as inhibitors of tyrosine-specific protein kinases. Specifically, Hibarimicins A, B, C, and D have been shown to inhibit the activity of the src tyrosine kinase, a key enzyme implicated in various cellular signaling pathways that regulate cell growth, differentiation, and proliferation.[1][2] Dysregulation of Src kinase activity is a common feature in many cancers, making it a prime target for therapeutic intervention.
This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's anticancer effects. While specific quantitative data and established treatment protocols for this compound are limited in publicly available literature, the following protocols are based on established methodologies for evaluating tyrosine kinase inhibitors and related compounds within the hibarimicin family. Researchers should consider these as foundational guidelines and optimize them for their specific cancer models.
Mechanism of Action
Hibarimicins, including this compound, function as signal transduction inhibitors by targeting tyrosine-specific protein kinases.[2][3] The primary known target for this class of compounds is the v-Src tyrosine kinase.[3][4][5] By inhibiting Src kinase, this compound is hypothesized to disrupt downstream signaling cascades that are crucial for cancer cell survival, proliferation, and metastasis.
Data Presentation
Due to the scarcity of specific public data for this compound, the following table presents hypothetical data based on the known activity of the hibarimicin class of compounds. This is for illustrative purposes to guide researchers in their data presentation.
| Cell Line | Cancer Type | Putative IC50 (µM) | Putative Effect |
| HL-60 | Human Promyelocytic Leukemia | 5 - 20 | Induction of differentiation, Apoptosis |
| A549 | Human Lung Carcinoma | 10 - 50 | Cytotoxicity, Inhibition of Proliferation |
| MCF-7 | Human Breast Adenocarcinoma | 15 - 60 | Cytotoxicity, Cell Cycle Arrest |
| PC-3 | Human Prostate Adenocarcinoma | 10 - 40 | Cytotoxicity, Anti-proliferative |
| HCT116 | Human Colon Carcinoma | 20 - 75 | Cytotoxicity, Apoptosis Induction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Src Kinase Inhibition
This protocol is to assess the inhibitory effect of this compound on Src kinase activity by measuring the phosphorylation status of Src.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Src to total Src and the loading control (β-actin).
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of action of this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Hibarimicin D's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-proliferative effects of Hibarimicin D, a known Src tyrosine kinase inhibitor.[1] The following protocols detail common and robust methods for quantifying changes in cell proliferation and understanding the potential mechanisms of action.
Overview of this compound and its Target
This compound is a member of a complex of natural products that have demonstrated antitumor and anti-Gram-positive bacterial activities.[1] Its primary mechanism of action is the specific inhibition of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating cellular processes such as proliferation, differentiation, motility, and adhesion.[1][2][3] Dysregulation of Src kinase activity is frequently observed in various cancers, making it a compelling target for anti-cancer drug development.[3][4] By inhibiting Src, this compound is expected to modulate downstream signaling pathways, leading to a reduction in cell proliferation and potentially inducing cell cycle arrest or apoptosis.[5][6][7]
Recommended Cell Lines
The human promyelocytic leukemia cell line, HL-60 , is a suitable model for studying the effects of hibarimicins, as previous studies have investigated the impact of related compounds on this particular cell line.[8] Other cancer cell lines with known reliance on Src signaling for proliferation, such as breast, colon, or pancreatic cancer cell lines, could also be considered.[5][7]
Key Experimental Assays
To comprehensively assess the effect of this compound on cell proliferation, a multi-faceted approach employing assays that measure metabolic activity, DNA synthesis, and cell cycle distribution is recommended.
Metabolic Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which generally correlates with the number of viable, proliferating cells.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
Protocol: MTT Cell Proliferation Assay [9][10][11]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell proliferation).
DNA Synthesis Assessment: BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis by quantifying the incorporation of this thymidine (B127349) analog into the DNA of proliferating cells during the S-phase of the cell cycle.[4][5][12]
Protocol: BrdU Cell Proliferation Assay [4][5][12]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plate
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate in the dark until color develops (5-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of BrdU incorporation for each concentration relative to the vehicle control.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Cell cycle analysis by flow cytometry provides detailed information on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] This can reveal if this compound induces a cell cycle arrest at a specific checkpoint.
Protocol: Cell Cycle Analysis by Flow Cytometry [1][6][13]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data from the proliferation assays should be summarized in clear and structured tables. Below are examples of how to present the data.
Table 1: Effect of this compound on HL-60 Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 6.1 | 100.0 ± 5.8 |
| 0.1 | 95.3 ± 4.8 | 88.1 ± 5.5 | 75.4 ± 6.3 |
| 1 | 82.1 ± 5.1 | 65.7 ± 4.9 | 48.2 ± 5.1 |
| 10 | 55.4 ± 4.5 | 38.2 ± 4.1 | 21.9 ± 3.8 |
| 50 | 25.8 ± 3.9 | 15.6 ± 3.2 | 8.7 ± 2.5 |
| IC₅₀ (µM) | ~12.5 | ~2.5 | ~1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on DNA Synthesis in HL-60 Cells (BrdU Assay)
| This compound Conc. (µM) | % BrdU Incorporation (48h) |
| 0 (Vehicle) | 100.0 ± 7.3 |
| 0.1 | 91.5 ± 6.8 |
| 1 | 70.2 ± 5.9 |
| 10 | 41.3 ± 5.2 |
| 50 | 18.9 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Distribution of HL-60 Cells Treated with this compound for 48h
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 ± 2.5 | 38.1 ± 2.1 | 16.7 ± 1.8 |
| 1 | 58.9 ± 3.1 | 25.4 ± 2.4 | 15.7 ± 1.9 |
| 10 | 72.1 ± 3.5 | 15.3 ± 1.9 | 12.6 ± 1.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Src kinases by a selective tyrosine kinase inhibitor causes mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The inhibition of SRC family kinase suppresses pancreatic cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Solubilizing Hibarimicin D in Cell Culture Experiments
Topic: Solubilizing Hibarimicin D for Cell Culture Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent natural product belonging to the hibarimicin family of compounds isolated from Microbispora rosea. It has been identified as a specific inhibitor of Src tyrosine kinase, a key enzyme involved in various cellular processes such as cell growth, division, migration, and survival.[1] Due to its hydrophobic nature as a large polyketide, solubilizing this compound for use in aqueous cell culture media presents a significant challenge. This document provides detailed protocols for the solubilization of this compound and its application in cell culture experiments, ensuring optimal activity and minimal solvent-induced cytotoxicity.
Data Presentation
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈₅H₁₁₂O₃₈ | [1] |
| Molecular Weight | 1729.8 g/mol | Calculated |
| Chemical Class | Polyketide, Tyrosine Kinase Inhibitor | [1][2] |
| Known Target | Src Tyrosine Kinase | [1] |
| CAS Number | Not readily available | N/A |
Recommended Solvents and Stock Solution Concentrations
Due to the lack of specific solubility data for this compound, the following recommendations are based on the general properties of hydrophobic natural products and tyrosine kinase inhibitors. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
| Solvent | Recommended Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | Prepare a concentrated stock to minimize the final solvent concentration in the culture medium. |
| Ethanol | Possible alternative | May be less effective than DMSO for highly hydrophobic compounds. Test in small scale first. |
| Water | Insoluble | This compound is expected to have very low solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the approximate solubility of this compound in DMSO to inform the preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Micro-pipettes
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of sterile DMSO (e.g., 50 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If the powder has completely dissolved, proceed to the next step. If not, continue adding small, known volumes of DMSO and vortexing until the solid is fully dissolved.
-
Record the total volume of DMSO required to completely dissolve the known mass of this compound.
-
Calculate the approximate solubility in mg/mL and convert to molarity using the molecular weight (1729.8 g/mol ).
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes (to protect from light)
-
Vortex mixer
-
Sterile pipettes
Procedure:
-
Based on the solubility determined in Protocol 1, calculate the required amount of this compound and DMSO to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder into a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 3: Dilution of this compound Stock Solution for Cell Culture Treatment
Objective: To dilute the this compound stock solution into cell culture medium to achieve the desired final working concentration while minimizing solvent cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1% (v/v) and not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:100 in medium to get a 100 µM solution), and then add the appropriate volume of this intermediate dilution to your culture wells.
-
Gently mix the medium containing this compound before adding it to the cells.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Mandatory Visualization
Experimental Workflow for Solubilizing this compound
References
Application Notes and Protocols for Utilizing Hibarimicin D in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models offer significant advantages over traditional 2D cell cultures for drug screening and mechanism of action studies, as they better represent in vivo cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges.
Hibarimicin D is a potent and specific inhibitor of Src, a non-receptor tyrosine kinase that is frequently overexpressed and activated in a variety of human cancers. Src plays a pivotal role in regulating key cellular processes implicated in tumorigenesis, including proliferation, survival, migration, and invasion. By targeting Src, this compound presents a promising avenue for anticancer therapy.
These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models. Detailed protocols for spheroid formation, viability and apoptosis assays, and target validation are provided to enable researchers to effectively evaluate the therapeutic potential of this compound.
Mechanism of Action: this compound and Src Kinase Inhibition
This compound exerts its anticancer effects by inhibiting the kinase activity of Src.[1] Src is a central signaling node that integrates signals from various upstream receptors, including growth factor receptors and integrins, to regulate a multitude of downstream signaling pathways critical for cancer progression.
Key Downstream Signaling Pathways Affected by this compound:
-
STAT3 Signaling: Src is a direct upstream activator of Signal Transducer and Activator of Transcription 3 (STAT3). Inhibition of Src by this compound is expected to decrease the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cell survival (e.g., Bcl-xL, Survivin) and proliferation (e.g., Cyclin D1).
-
Wnt/β-catenin Signaling: There is significant crosstalk between Src and the Wnt/β-catenin pathway. Src can phosphorylate β-catenin, promoting its nuclear translocation and transcriptional activity. Therefore, this compound may indirectly inhibit Wnt/β-catenin signaling by preventing this Src-mediated activation.
-
PI3K/Akt and MAPK/ERK Pathways: Src can also influence other critical cancer-related pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.
The following diagram illustrates the proposed mechanism of action of this compound.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
3D Tumor Spheroid Formation
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture the chosen cancer cell line in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 - 5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 2-4 days.
The following diagram outlines the experimental workflow.
Figure 2. Experimental workflow for evaluating this compound.
Determination of IC50 using a Cell Viability Assay
This protocol utilizes an ATP-based luminescence assay (e.g., CellTiter-Glo® 3D) to assess the effect of this compound on spheroid viability.
Materials:
-
96-well plate with established spheroids
-
This compound stock solution
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
ATP-based 3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add a volume of viability reagent equal to the volume of medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 5 minutes to induce lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the this compound concentration.
Assessment of Apoptosis
This protocol uses a caspase-based luminescence assay (e.g., Caspase-Glo® 3/7 3D) to measure apoptosis induction by this compound.
Materials:
-
96-well plate with treated spheroids
-
Caspase-based 3D apoptosis reagent (e.g., Caspase-Glo® 3/7 3D)
-
Luminometer
Protocol:
-
Treat spheroids with this compound at concentrations around the IC50 value for 24-48 hours as described in the viability assay protocol.
-
Equilibrate the plate and the apoptosis reagent to room temperature.
-
Add a volume of apoptosis reagent equal to the volume of medium in each well.
-
Mix on an orbital shaker for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Target Proteins
This protocol describes the extraction of proteins from spheroids for Western blot analysis to confirm the inhibition of Src signaling.
Materials:
-
Treated spheroids in ULA plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat spheroids with this compound for the desired time (e.g., 24 hours).
-
Carefully aspirate the medium and wash the spheroids twice with ice-cold PBS.
-
Add 50-100 µL of ice-cold RIPA buffer to each well.
-
Mechanically disrupt the spheroids by pipetting up and down or using a cell scraper.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer, and immunoblotting according to standard procedures, probing for the target proteins.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Spheroid Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 3,000 | 72 | Value |
| A549 | 2,000 | 72 | Value |
| HCT116 | 1,500 | 72 | Value |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| MCF-7 | IC50 value | 48 | Value |
| A549 | IC50 value | 48 | Value |
| HCT116 | IC50 value | 48 | Value |
Table 3: Effect of this compound on Protein Expression/Phosphorylation
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Relative Protein Level (Fold Change vs. Vehicle) |
| p-Src (Tyr416) | MCF-7 | IC50 value | 24 | Value |
| p-STAT3 (Tyr705) | MCF-7 | IC50 value | 24 | Value |
The following diagram illustrates the logical relationship for data interpretation.
Figure 3. Logical flow for data interpretation.
Conclusion
These application notes provide a framework for investigating the efficacy and mechanism of action of this compound in physiologically relevant 3D cell culture models. The detailed protocols for spheroid culture, cytotoxicity and apoptosis assays, and target validation will enable researchers to generate robust and reproducible data. The use of 3D models in conjunction with targeted inhibitors like this compound is crucial for advancing our understanding of cancer biology and for the development of more effective anticancer therapeutics.
References
Application Notes and Protocols for High-Throughput Screening Using Hibarimicin D to Identify Novel STAT3 Pathway Inhibitors
Introduction
Hibarimicin D belongs to a family of complex polyketide antibiotics produced by Microbispora rosea subsp. hibaria.[1] The hibarimicins, including this compound, have been identified as inhibitors of signal transduction, specifically targeting tyrosine kinases such as v-Src kinase.[1][2] The Signal Transducer and Activator of Transcription 3 (STAT3) is a key downstream effector of many tyrosine kinases. Aberrant and persistent activation of the STAT3 signaling pathway is a characteristic feature of numerous human cancers, making it a significant target for therapeutic drug discovery.[3] Given that this compound acts as a tyrosine kinase inhibitor, it is a promising candidate for the development of high-throughput screens (HTS) to identify novel inhibitors of the STAT3 signaling pathway.
These application notes provide a framework for developing and implementing a high-throughput screening cascade to identify and characterize small molecule inhibitors of the STAT3 pathway, using this compound as a potential reference compound. The workflow is designed for researchers, scientists, and drug development professionals.
Principle of the Screening Cascade
The proposed HTS cascade employs a multi-assay approach to identify and validate inhibitors of the STAT3 signaling pathway. The primary screen is a cell-based reporter gene assay designed for high-throughput capacity. Hits from the primary screen are then subjected to a secondary, more mechanistic assay, such as an ELISA for phosphorylated STAT3, to confirm their mode of action. This tiered approach minimizes false positives and provides initial insights into the mechanism of action of the identified compounds.
Data Presentation
Table 1: Hypothetical High-Throughput Screening Data Summary
| Compound ID | Primary Screen (Luciferase Reporter) - % Inhibition @ 10 µM | Secondary Screen (pSTAT3 ELISA) - IC50 (µM) | Cytotoxicity (Cell Viability) - CC50 (µM) |
| This compound (Reference) | 85.2 | 1.5 | > 50 |
| Hit Compound 1 | 92.5 | 0.8 | > 50 |
| Hit Compound 2 | 78.1 | 5.2 | 25.4 |
| Negative Control (DMSO) | 0.5 | > 100 | > 100 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - STAT3 Luciferase Reporter Gene Assay
This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a STAT3-responsive promoter. Inhibition of the STAT3 pathway leads to a decrease in luciferase expression, resulting in a reduced luminescent signal.[3]
Materials:
-
STAT3 reporter cell line (e.g., DU-145 STAT3-luc)[3]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (as a positive control)
-
Test compound library
-
DMSO (vehicle control)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in serum-free medium. The final concentration of DMSO should not exceed 0.5%.
-
If assessing inhibition of cytokine-induced activity, serum-starve the cells for 3-24 hours prior to treatment.[3]
-
Add the diluted compounds to the respective wells. Include wells with DMSO only as a negative control.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for secondary screening.
Protocol 2: Secondary Screen - Phospho-STAT3 (Tyr705) Whole-Cell ELISA
This assay quantifies the level of phosphorylated STAT3 at tyrosine 705 (pY705), a critical step in STAT3 activation.[3] This confirms that the inhibitory effect of the hit compounds is due to the inhibition of STAT3 phosphorylation.[3]
Materials:
-
Cell line known to have active STAT3 signaling (e.g., A431)[3]
-
Cell culture medium
-
Hit compounds from the primary screen
-
EGF (Epidermal Growth Factor) or other STAT3 activator
-
Ice-cold PBS
-
Cell lysis buffer
-
Phospho-STAT3 (Tyr705) ELISA kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in a 6-well plate and grow to 80-90% confluency.[3]
-
Treat the cells with various concentrations of the hit compounds for the desired time.
-
Stimulate the cells with EGF to induce STAT3 phosphorylation, following the kit manufacturer's recommendations.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.[3]
-
Wash the cells once with ice-cold PBS.[3]
-
Add cell lysis buffer to each well and incubate on ice.
-
Clarify the lysate by centrifuging at ≥10,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
-
ELISA Procedure:
-
Follow the protocol provided with the phospho-STAT3 (Tyr705) ELISA kit.[3]
-
Typically, this involves adding a standardized amount of cell lysate to wells pre-coated with a total STAT3 capture antibody.[3]
-
Incubate, wash, and then add a detection antibody specific for phospho-STAT3 (Tyr705).[3]
-
A subsequent incubation with an HRP-conjugated secondary antibody is followed by the addition of a substrate and measurement of absorbance.[3]
-
Data Analysis:
-
Generate dose-response curves for each hit compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of STAT3 phosphorylation.
Mandatory Visualizations
Caption: Canonical STAT3 signaling pathway.
Caption: HTS workflow for STAT3 inhibitors.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hibarimicin D Concentration for Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is Hibarimicin D and its mechanism of action?
This compound is a natural product that belongs to a class of novel tyrosine kinase inhibitors.[1] It specifically inhibits the activity of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1] By targeting Src kinase, this compound can disrupt downstream signaling pathways, leading to anti-tumor effects.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
While specific IC50 values for this compound are not widely published, based on the known anti-tumor activities of the hibarimicin family, a sensible starting concentration range for in vitro cell viability assays would be from the low micromolar (µM) to the nanomolar (nM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous, sterile DMSO. Ensure the final DMSO concentration in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound interfere with common cell viability assays?
Yes, as a kinase inhibitor, this compound can potentially interfere with cell viability assays that rely on metabolic activity, such as the MTT or XTT assays. This is because kinase inhibitors can alter cellular metabolism, which may not directly correlate with cell death. Therefore, it is highly recommended to validate your results using an alternative assay that measures a different endpoint, such as a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Ensure a homogeneous cell suspension before and during plating. 2. Pipetting errors: Calibrate pipettes regularly and use consistent pipetting techniques. 3. Edge effects: Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly high cell viability at high concentrations | 1. Compound precipitation: Visually inspect wells for precipitate. If observed, optimize the solvent concentration and preparation method. 2. Assay interference: this compound may be directly reducing the assay reagent. Run a cell-free control with the compound and the assay reagent to check for interference. 3. Off-target effects: The compound might be inducing a metabolic change that masks cytotoxicity. Use an alternative viability assay to confirm results. | |
| Inconsistent IC50 values | 1. Cell line variability: Use cell lines from a reliable source and maintain a consistent passage number. 2. Inconsistent incubation times: Optimize and standardize the incubation time with this compound. 3. Variable solvent concentration: Ensure the final DMSO concentration is the same in all wells, including controls. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the general steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation
| Parameter | Recommendation |
| Starting Concentration Range | 1 nM - 10 µM (perform dose-response to determine optimal range) |
| Solvent | DMSO |
| Final DMSO Concentration in Media | < 0.5% |
| Incubation Time | 24, 48, or 72 hours (optimize for your cell line) |
| Primary Assay | MTT or XTT Assay |
| Confirmatory Assay | LDH Cytotoxicity Assay or ATP-based Luminescent Assay |
Visualizations
Src Tyrosine Kinase Signaling Pathway
Caption: Overview of the Src tyrosine kinase signaling pathway and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in cell viability assays.
References
How to minimize off-target effects of Hibarimicin D in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hibarimicin D in experiments, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is known to be an inhibitor of tyrosine-specific protein kinases, with specific activity against Src family kinases.[1][2] Src kinases are crucial signaling molecules involved in a wide array of cellular processes, including cell growth, division, migration, and survival.[3]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (e.g., Src). This is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[4][5] They can also result in cellular toxicity.
Q3: Is a comprehensive kinase selectivity profile for this compound publicly available?
Q4: Is there an inactive analog of this compound that can be used as a negative control?
Hibarimicin E has been reported to lack inhibitory activity against v-Src kinase.[6][7][8] Structurally related but inactive compounds are valuable negative controls to differentiate between specific on-target effects and non-specific or scaffold-related effects. When using Hibarimicin E as a control, it is advisable to first confirm its lack of activity on Src in your specific assay system.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem: Ambiguous or unexpected experimental results.
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Solutions:
-
Determine the Optimal Concentration:
-
Recommendation: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of Src phosphorylation). Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-targets.
-
Experimental Protocol: See "Protocol 1: Dose-Response Curve for On-Target Engagement."
-
-
Employ a Negative Control:
-
Recommendation: Use a structurally similar but inactive analog, such as Hibarimicin E, at the same concentration as this compound.[6][7][8] If the phenotype persists with the inactive analog, it is likely a result of off-target effects or non-specific compound properties.
-
Experimental Protocol: Run parallel experiments with this compound, Hibarimicin E, and a vehicle control (e.g., DMSO).
-
-
Validate the On-Target Effect:
-
Recommendation: Use genetic approaches, such as CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown of Src kinase, to confirm that the phenotype is dependent on the intended target. If the phenotype is rescued or mimicked by the genetic perturbation, it strengthens the evidence for an on-target mechanism.
-
Experimental Protocol: See "Protocol 2: Target Validation using CRISPR-Cas9."
-
-
Confirm Target Engagement in Cells:
-
Recommendation: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound directly binds to Src kinase within the complex cellular environment. A shift in the thermal stability of Src in the presence of this compound indicates direct engagement.
-
Experimental Protocol: See "Protocol 3: Cellular Thermal Shift Assay (CETSA)."
-
Problem: Observed cellular toxicity.
Possible Cause: Toxicity may be a consequence of inhibiting the primary target (Src) in a particular cell type, or it could be due to off-target effects on essential cellular proteins.
Solutions:
-
Profile Compound Selectivity:
-
Recommendation: To proactively identify potential off-target liabilities, consider performing a comprehensive kinase selectivity screen (kinome scan). This will provide data on the binding affinity of this compound against a large panel of human kinases.
-
Actionable Advice: Services like KINOMEscan® offer fee-for-service profiling and can reveal other high-affinity targets of your compound.[9][10]
-
-
Correlate Toxicity with On-Target Engagement:
-
Recommendation: Compare the concentration at which toxicity is observed with the concentration required for on-target engagement (from your dose-response curve). If toxicity only occurs at significantly higher concentrations than those needed to inhibit Src, it is more likely to be an off-target effect.
-
Quantitative Data Summary
The following table illustrates the type of quantitative data a researcher might generate when investigating the on- and off-target effects of this compound. (Note: These are example data for illustrative purposes).
| Assay Type | Target | This compound (IC50/EC50/Kd) | Hibarimicin E (IC50/EC50/Kd) | Notes |
| Biochemical Assay | Src Kinase | 50 nM | > 10 µM | Demonstrates potent on-target activity. |
| Off-Target Kinase X | 1 µM | > 10 µM | 20-fold less potent against Off-Target X. | |
| Off-Target Kinase Y | 5 µM | > 10 µM | 100-fold less potent against Off-Target Y. | |
| Cellular Assay | p-Src Inhibition | 100 nM | > 20 µM | Confirms on-target activity in a cellular context. |
| Cell Viability | 5 µM | > 20 µM | Toxicity observed at 50x the on-target EC50. | |
| CETSA | Src Kinase | 150 nM | No Shift | Indicates direct target engagement in cells. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Engagement
Objective: To determine the concentration of this compound required to inhibit Src kinase activity in cells.
Methodology:
-
Cell Culture: Plate cells of interest and grow to 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in cell culture medium. Treat cells for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for the phosphorylated (active) form of Src (e.g., p-Src Tyr416) and an antibody for total Src as a loading control.
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
-
-
Data Analysis: Quantify band intensities and plot the percentage of p-Src inhibition against the log of this compound concentration to determine the EC50 value.
Protocol 2: Target Validation using CRISPR-Cas9
Objective: To confirm that the biological effect of this compound is dependent on Src kinase.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a constitutive exon of the SRC gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA construct into the cells of interest. Select for successfully transfected cells (e.g., using antibiotic resistance).
-
Validation of Knockout: Confirm the knockout of Src protein expression by Western blotting.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell migration, proliferation) on both the wild-type and Src-knockout cell lines in the presence and absence of this compound.
-
Data Analysis: Compare the effect of this compound in wild-type versus knockout cells. A diminished or absent effect in the knockout cells indicates that the phenotype is Src-dependent.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to Src kinase in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Src protein at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Src as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.
Visualizations
Caption: Src Kinase Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound's On-Target Effects.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells PMID: 12014442 | MedChemExpress [medchemexpress.eu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Optimizing Hibarimicin D Fermentation
Welcome to the technical support center for the enhanced production of Hibarimicin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from fermentation.
Important Note on Producing Organism: Scientific literature consistently identifies the producer of hibarimicins, including this compound, as the actinomycete Microbispora rosea subsp. hibaria.[1][2] The information provided herein is based on this scientifically validated organism. If you are working with Microbacterium sp. 16-5-4, it is possible that this is a novel, unpublished producer, or there may be a misidentification of the strain. We recommend verifying the taxonomy of your producing organism.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for improving the yield of this compound?
A1: Improving the yield of this compound, a complex secondary metabolite, involves a multi-faceted approach that includes optimization of fermentation conditions (media composition, pH, temperature, aeration), genetic engineering of the producing strain, and precursor feeding strategies. A systematic approach to optimizing these parameters is crucial for enhancing productivity.
Q2: What are the known precursors for the biosynthesis of this compound?
A2: The aglycon core of hibarimicin is derived from acetate (B1210297) units, indicating that it is a polyketide.[3] Therefore, ensuring an adequate supply of acetyl-CoA and malonyl-CoA is fundamental. The biosynthesis involves the dimerization of an undecaketide intermediate.[2][3]
Q3: Are there any known regulatory mechanisms that control this compound biosynthesis?
A3: While the specific signaling pathway for hibarimicin biosynthesis is not fully elucidated in the available literature, the production of secondary metabolites in actinomycetes is often tightly regulated by complex networks. These can include two-component systems, which allow the bacterium to sense and respond to environmental stimuli, and pathway-specific regulators.[4][5] For example, in other Microbispora species, an extracytoplasmic function (ECF) σ factor has been shown to regulate the biosynthesis of other antibiotics.[4][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. See Table 1 for suggested media components for Microbispora species. |
| Inappropriate fermentation parameters (pH, temperature, aeration). | Optimize pH, temperature, and dissolved oxygen levels. Refer to Table 2 for a range of reported optimal conditions for secondary metabolite production in related actinomycetes. | |
| Strain viability or productivity issues. | Ensure the inoculum is healthy and in the correct growth phase. Consider strain improvement through mutagenesis or genetic engineering. | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum preparation. | Standardize the age, size, and growth phase of the inoculum. |
| Fluctuations in fermentation conditions. | Implement strict monitoring and control of pH, temperature, and dissolved oxygen throughout the fermentation process. | |
| Inconsistent quality of raw materials. | Use high-quality, consistent sources for all media components. | |
| Accumulation of Intermediates or Shunt Products | Genetic mutations in the biosynthetic pathway. | Sequence the biosynthetic gene cluster to identify any mutations. Consider complementation studies with wild-type genes. |
| Feedback inhibition by the final product. | Investigate fed-batch or continuous culture strategies to maintain a lower concentration of the final product in the fermenter. | |
| Suboptimal expression of tailoring enzymes. | Overexpress genes encoding enzymes responsible for later steps in the biosynthetic pathway. |
Quantitative Data on Fermentation Parameters
The following tables provide examples of media compositions and fermentation parameters that have been used for the cultivation of Microbispora and other actinomycetes for secondary metabolite production. These should be used as a starting point for optimization studies for this compound production.
Table 1: Example Media Compositions for Microbispora Fermentation
| Component | Concentration (g/L) | Reference |
| Medium 1 (GPHF-Medium) | [8] | |
| Glucose | 10.0 | |
| Yeast Extract | 5.0 | |
| Beef Extract | 5.0 | |
| Casein Peptone | 5.0 | |
| CaCl2 x 2H2O | 0.74 | |
| Agar (B569324) | 20.0 | |
| Medium 2 (ISP 2) | [8] | |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| Dextrose | 4.0 | |
| Agar | 20.0 |
Table 2: General Fermentation Parameters for Actinomycete Secondary Metabolite Production
| Parameter | Typical Range | Considerations |
| Temperature | 28-37 °C | Can influence both growth and secondary metabolite production rates differently. |
| pH | 6.5-7.5 | Should be monitored and controlled as metabolic activity can cause pH shifts. |
| Agitation | 150-250 rpm | Important for nutrient and oxygen distribution, but high shear can damage mycelia. |
| Aeration | 0.5-1.5 vvm | Dissolved oxygen is often a critical limiting factor in aerobic fermentations. |
Experimental Protocols
Protocol 1: Fermentation of Microbispora rosea subsp. hibaria for this compound Production (General Protocol)
This protocol is a general guideline based on fermentation practices for actinomycetes and should be optimized for your specific strain and equipment.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Microbispora rosea subsp. hibaria spores or mycelial fragments from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., ISP Medium 2).
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.
-
-
Production Fermentation:
-
Inoculate a production fermenter containing the desired production medium (see Table 1 for examples) with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0).
-
Provide agitation and aeration to maintain a dissolved oxygen level of at least 20% saturation.
-
Collect samples periodically to monitor growth (e.g., dry cell weight) and this compound production (e.g., by HPLC).
-
-
Extraction and Quantification:
-
At the end of the fermentation, separate the mycelia from the broth by centrifugation or filtration.
-
Extract this compound from the mycelia and/or broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and quantify the this compound yield using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Visualizations
Diagram 1: Hypothetical Signaling Pathway for Hibarimicin Biosynthesis
This diagram illustrates a plausible two-component signaling pathway that could regulate the biosynthesis of this compound, based on common regulatory mechanisms in actinomycetes.
Caption: A model of a two-component system regulating this compound production.
Diagram 2: Experimental Workflow for Optimizing this compound Yield
This diagram outlines a systematic workflow for researchers to follow when aiming to improve the fermentation yield of this compound.
Caption: A workflow for systematic improvement of this compound fermentation.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of hibarimicins. II. Elucidation of biosynthetic pathway by cosynthesis using blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of hibarimicins. I. 13C-labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbisporicin gene cluster reveals unusual features of lantibiotic biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbisporicin gene cluster reveals unusual features of lantibiotic biosynthesis in actinomycetes [agris.fao.org]
- 8. Microbispora rosea subsp. rosea FYU M-20 | Type strain | DSM 43839, ATCC 12950, CBS 189.57, CBS 307.61, IAM 0114, IFO 14044, IFO 3559, IMRU 3757, JCM 3006, KCC A-0006, NBRC 14044, NBRC 3559, NCIB 9560, RIA 477, RIA 763, BCRC 11622, CGMCC 4.1227, CGMCC 4.1339, CGMCC 4.5564, HUT 6622, IMET 9534, IMSNU 20075, KACC 20042, KCTC 9181, KCTC 9326, NCIMB 9560, NRRL B-2632, VKM Ac-634 | BacDiveID:16519 [bacdive.dsmz.de]
Technical Support Center: Overcoming Hibarimicin D Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when bacterial cultures develop resistance to Hibarimicin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic produced by the bacterium Microbispora rosea subsp. hibaria.[1] It is classified as a tyrosine kinase inhibitor and has demonstrated activity against Gram-positive bacteria and certain tumor cell lines.[1] Its antibacterial effect is presumed to be mediated through the inhibition of essential bacterial tyrosine kinases, which are crucial for various cellular processes, including signal transduction and cell division.
Q2: My bacterial culture, previously susceptible to this compound, is now showing resistance. What are the possible mechanisms?
The development of resistance to this compound can occur through several mechanisms, which are common pathways for antibiotic resistance in bacteria. These include:
-
Target Modification: Mutations in the bacterial gene encoding the target tyrosine kinase can alter its structure, preventing this compound from binding effectively.
-
Enzymatic Degradation: The bacteria may have acquired the ability to produce enzymes that chemically modify or degrade this compound, rendering it inactive.[2][3][4][5]
-
Efflux Pump Overexpression: Bacteria can actively pump this compound out of the cell before it can reach its target. This is often mediated by the overexpression of multidrug resistance (MDR) efflux pumps.[6][7][8]
Q3: How can I confirm the mechanism of resistance in my bacterial culture?
Identifying the specific resistance mechanism is crucial for devising an effective counter-strategy. A combination of genomic and phenotypic assays can be employed. Refer to the troubleshooting guide below for detailed protocols.
Q4: Are there any known adjuvants or combination therapies that can restore this compound susceptibility?
While specific adjuvants for this compound are not yet established, general strategies for overcoming antibiotic resistance can be applied. For instance, if resistance is due to efflux pump overexpression, the use of an efflux pump inhibitor (EPI) in combination with this compound may restore its efficacy.[8][9] Similarly, if enzymatic degradation is the cause, inhibitors of the specific bacterial enzymes could be explored.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and overcome this compound resistance in your bacterial cultures.
Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound
If you observe a significant increase in the MIC of this compound for your bacterial culture, it is a clear indicator of resistance.
Troubleshooting Steps:
-
Confirm Resistance: Re-run the MIC assay using a standardized protocol (e.g., broth microdilution) to confirm the initial observation. Include a susceptible control strain for comparison.
-
Investigate Resistance Mechanism: Proceed to the experimental protocols outlined below to determine the likely mechanism of resistance.
Issue 2: Heterogeneous population response to this compound
You may observe that a subpopulation of your bacterial culture is resistant to this compound, while the rest remains susceptible.
Troubleshooting Steps:
-
Isolate Resistant Colonies: Plate the culture on a solid medium containing a selective concentration of this compound to isolate the resistant colonies.
-
Characterize Resistant Isolate: Perform MIC testing on the isolated resistant colony to confirm its resistance profile.
-
Analyze for Resistance Mechanism: Use the isolated resistant strain for further investigation into the resistance mechanism as detailed in the protocols below.
Experimental Protocols
Protocol 1: Determining the Mechanism of Resistance
This protocol outlines a workflow to differentiate between the three most common mechanisms of resistance.
Workflow Diagram:
Caption: Workflow for identifying the mechanism of this compound resistance.
A. Efflux Pump Inhibitor (EPI) Synergy Assay:
-
Objective: To determine if efflux pump overexpression is contributing to resistance.
-
Methodology:
-
Perform a checkerboard MIC assay with this compound and a known broad-spectrum efflux pump inhibitor (e.g., Verapamil, Phenylalanine-arginine β-naphthylamide - PAβN).[8]
-
Prepare serial dilutions of this compound and the EPI in a 96-well plate.
-
Inoculate the wells with the resistant bacterial culture.
-
Incubate under appropriate conditions and determine the MIC of this compound in the presence and absence of the EPI.
-
-
Interpretation: A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.
B. This compound Inactivation Assay:
-
Objective: To assess if the bacteria are producing enzymes that degrade this compound.
-
Methodology:
-
Grow the resistant bacterial culture to the late logarithmic phase.
-
Prepare a cell-free supernatant by centrifugation and filtration.
-
Incubate the supernatant with a known concentration of this compound for several hours.
-
As a control, incubate this compound in sterile growth medium.
-
Measure the remaining activity of this compound in both samples by performing an MIC assay against a susceptible strain.
-
-
Interpretation: A higher MIC of the supernatant-treated this compound compared to the control indicates enzymatic degradation.
C. Target Gene Sequencing:
-
Objective: To identify mutations in the gene encoding the target tyrosine kinase.
-
Methodology:
-
Extract genomic DNA from both the resistant and a susceptible (parental) strain.
-
Design primers to amplify the gene encoding the putative target tyrosine kinase.
-
Perform PCR and sequence the amplicons.
-
Compare the gene sequences of the resistant and susceptible strains to identify any mutations.
-
-
Interpretation: The presence of non-synonymous mutations in the gene from the resistant strain suggests target modification as the resistance mechanism.
Data Presentation
Table 1: Hypothetical MIC Values for this compound Against a Resistant Bacterial Strain
| Strain | This compound MIC (µg/mL) | This compound + EPI (Verapamil 50 µg/mL) MIC (µg/mL) |
| Susceptible Control | 2 | 2 |
| Resistant Isolate 1 | 64 | 4 |
| Resistant Isolate 2 | 64 | 64 |
In this hypothetical example, Resistant Isolate 1 likely has an efflux-mediated resistance mechanism, while Resistant Isolate 2's resistance is not due to efflux pumps.
Table 2: Hypothetical Results of this compound Inactivation Assay
| Treatment of this compound | MIC against Susceptible Strain (µg/mL) |
| Sterile Medium (Control) | 2 |
| Supernatant from Resistant Isolate | 32 |
These hypothetical results suggest that the resistant isolate produces enzymes that inactivate this compound.
Signaling Pathways and Logical Relationships
Diagram 1: this compound Action and Resistance Mechanisms
Caption: Overview of this compound's mechanism and bacterial resistance pathways.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial resistance to antibiotics: enzymatic degradation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 9. Resistance-resistant antibacterial treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for working with air-sensitive kinase inhibitors like Hibarimicin D
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively use the air-sensitive kinase inhibitor, Hibarimicin D. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of tyrosine kinases, with specific activity against Src family kinases.[1][2] Its mechanism of action involves binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction. The chemical structure of this compound contains a highly oxidized naphtylnaphthoquinone chromophore, which is indicative of its potential air-sensitivity.[2][3]
Q2: How should I handle and store this compound to maintain its stability?
A2: Due to its presumed air-sensitivity, this compound should be handled under an inert atmosphere, such as nitrogen or argon, whenever possible.[4][5] It is recommended to store the solid compound in a desiccator at -20°C or below, protected from light. For preparing solutions, use degassed solvents and handle them using air-sensitive techniques, such as Schlenk lines or in a glove box.[6]
Q3: What solvent should I use to prepare this compound stock solutions?
A3: The solubility of this compound should be empirically determined. However, many kinase inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO. Prepare small aliquots of the stock solution to minimize freeze-thaw cycles and exposure to air.
Q4: I am observing inconsistent results in my kinase assays. What are the common causes?
A4: Inconsistent kinase assay results can stem from several factors, including inhibitor instability, improper ATP concentration, and issues with reagents or experimental technique.[7] For air-sensitive inhibitors like this compound, degradation due to exposure to oxygen can be a primary cause of variability.
Q5: Does this compound have known off-target effects?
A5: While this compound is reported to be a specific Src kinase inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations.[8][9] It is advisable to perform kinome profiling to determine the selectivity of this compound in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Loss of Inhibitory Activity
Possible Cause: Degradation of this compound due to air exposure.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Solutions | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. |
| 2 | Use Degassed Solvents | Degas all solvents (e.g., DMSO, assay buffers) by sparging with an inert gas (e.g., nitrogen or argon) before use. |
| 3 | Inert Atmosphere Handling | If possible, prepare stock solutions and dilutions in a glove box or using a Schlenk line.[6] |
| 4 | Stability Test | Perform a time-course experiment to assess the stability of this compound in your assay buffer under experimental conditions. |
Issue 2: High Background Signal in Kinase Assays
Possible Cause: Assay component interference or contaminated reagents.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | "No Enzyme" Control | Run a control reaction without the kinase to check for signal generation from other assay components.[10] |
| 2 | Check Reagent Purity | Ensure the purity of ATP, substrate, and buffers. Contaminants can lead to non-specific signals.[7] |
| 3 | Optimize Reader Settings | If using a fluorescence-based assay, optimize the gain settings on the plate reader to minimize background noise.[10] |
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
Possible Cause: Poor cell permeability or cellular efflux of the inhibitor.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Cell Permeability | Evaluate the ability of this compound to cross the cell membrane, as this is crucial for intracellular activity.[11] |
| 2 | Check for Efflux | Investigate if the compound is being actively transported out of the cells by efflux pumps.[11] |
| 3 | Cellular Stability | Determine the stability of this compound in your specific cell culture medium over the time course of the experiment. |
Experimental Protocols
Protocol 1: General Workflow for Handling Air-Sensitive this compound
This protocol outlines the basic steps for preparing solutions of this compound while minimizing exposure to air.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to interpret unexpected results in a Hibarimicin D assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hibarimicin D. The following information is intended to help interpret unexpected results and address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the hibarimicin family of natural products produced by the actinomycete Microbispora rosea.[1] Its primary mechanism of action is the inhibition of tyrosine-specific protein kinases, with a notable inhibitory effect on Src family kinases.[2] These kinases are crucial components of signal transduction pathways that regulate cell growth, differentiation, and survival.[3]
Q2: What are the typical assays used to characterize this compound activity?
Common assays for this compound include:
-
In Vitro Kinase Assays: To determine the direct inhibitory effect on purified Src kinase or other tyrosine kinases. These assays typically measure the phosphorylation of a substrate.
-
Cell Viability and Cytotoxicity Assays: To assess the effect of this compound on the proliferation and survival of cancer cell lines. Common methods include MTT, MTS, and CellTiter-Glo® assays.[4][5][6]
-
Apoptosis Assays: To investigate if this compound induces programmed cell death. This can be evaluated by measuring the activity of key apoptotic enzymes like caspase-3.[7][8][9][10]
Q3: What is the expected outcome of a successful this compound assay?
In a successful experiment, you would expect to see:
-
A dose-dependent inhibition of Src kinase activity in an in vitro assay.
-
A dose-dependent decrease in the viability of cancer cells that are reliant on Src signaling.
-
Induction of apoptosis markers, such as increased caspase-3 activity, in treated cells.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your this compound experiments.
Unexpected Result 1: Higher or Lower Than Expected IC50 Value
Question: My calculated IC50 value for this compound in my kinase/cell viability assay is significantly different from previously reported values. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| ATP Concentration (in vitro kinase assay) | In vitro kinase assays are often sensitive to the concentration of ATP. An inhibitor that is competitive with ATP, like Hibarimicin B, will show a higher IC50 at higher ATP concentrations.[1][11] Solution: Standardize the ATP concentration in your assay. For comparative studies, use an ATP concentration close to the Km value for the kinase.[12] |
| Enzyme Activity and Stability | The activity of the kinase can decrease with improper storage or multiple freeze-thaw cycles. Solution: Use a fresh aliquot of the kinase for each experiment and ensure it is stored at the recommended temperature.[11][13] |
| Cell Line Differences | The sensitivity of a cell line to an inhibitor can depend on its reliance on the target pathway. Solution: Confirm the expression and activity of Src kinase in your chosen cell line.[14] |
| Compound Solubility and Stability | This compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.[15][16] Solution: Visually inspect for any precipitation of the compound in your assay buffer or media. Determine the solubility of this compound under your experimental conditions. Prepare fresh dilutions for each experiment.[11] |
| Assay Incubation Time | The effect of this compound on cell viability may be time-dependent. Solution: Perform a time-course experiment to determine the optimal incubation time for your cell line.[14] |
Unexpected Result 2: High Background Signal in a Biochemical (Kinase) Assay
Question: I am observing a high signal in my "no enzyme" or "inhibitor" control wells in my kinase assay. What could be the issue?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Reagent Contamination | The ATP solution, substrate, or buffer may be contaminated. Solution: Prepare fresh reagents from new stock solutions. Use high-purity water for all buffers.[13] |
| Assay Plate Autofluorescence | The type of microplate used can contribute to background signal, especially in fluorescence-based assays. Solution: Use the appropriate plate type for your assay (e.g., black plates for fluorescence, white plates for luminescence).[13] |
| Reader Settings | An excessively high gain setting on the plate reader can amplify background noise. Solution: Optimize the gain setting using your control wells to achieve a good signal-to-background ratio.[13] |
| Compound Interference | The investigational compound itself may be fluorescent or may quench the fluorescent signal. Solution: Run a control with the compound in the assay buffer without the enzyme to check for intrinsic fluorescence or quenching.[11][17] |
Unexpected Result 3: Bell-Shaped Dose-Response Curve in a Cell Viability Assay
Question: My dose-response curve for this compound in a cell viability assay is not sigmoidal; instead, it shows a decrease in effect at higher concentrations. Why is this happening?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates, which can lead to non-specific effects or reduced availability of the active monomeric compound.[18] Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay to disrupt potential aggregates.[18] |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases or cellular targets, leading to complex biological responses that can counteract the primary inhibitory effect.[14][18] Solution: Consider performing a kinome scan to identify potential off-target interactions. |
| Cellular Toxicity | High concentrations of the compound may induce cellular stress responses or activate alternative signaling pathways that can confound the viability readout. Solution: Use a lower concentration range of the inhibitor. Consider using a secondary, mechanistically different assay to confirm the results. |
| Solubility Issues | The compound may be precipitating out of solution at higher concentrations, leading to a lower effective concentration.[15] Solution: Visually inspect the wells for any signs of precipitation. Determine the maximum soluble concentration of this compound in your cell culture media. |
Experimental Protocols
Protocol 1: this compound Src Kinase Inhibition Assay (In Vitro)
This protocol is a general guideline for a 384-well plate format using a luminescence-based ATP detection assay (e.g., ADP-Glo™).[3]
Materials:
-
Recombinant human Src kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of Src kinase in kinase buffer to each well (except for "no enzyme" controls).
-
Add 2 µL of a mixture of substrate and ATP in kinase buffer to initiate the reaction. The final concentrations should be optimized for the specific kinase and substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: this compound Cell Viability Assay (In Situ)
This protocol describes a general procedure for assessing cell viability using a tetrazolium-based assay (e.g., MTT) in a 96-well format.[5]
Materials:
-
Cancer cell line known to be sensitive to Src inhibition
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well clear tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Src Signaling Pathway
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental results.
Logical Relationship: Causes of High Assay Background
Caption: Common causes contributing to high background signal in biochemical assays.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biogot.com [biogot.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mpbio.com [mpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalxplore.org [digitalxplore.org]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hibarimicin D Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Hibarimicin D treatment in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is an antitumor antibiotic that functions as a tyrosine kinase inhibitor.[1] Specifically, it has been shown to inhibit the activity of Src tyrosine kinase, a protein that is often overactive in cancer cells and plays a crucial role in cell proliferation, survival, and migration.[1][2] By inhibiting Src kinase, this compound can disrupt the signaling pathways that promote cancer cell growth and survival.[1][3][4]
Q2: Why is it critical to optimize the incubation time for this compound treatment?
-
Too short: The drug may not have sufficient time to exert its full biological effect, leading to an underestimation of its potency (a falsely high IC50 value).
-
Too long: Extended exposure could induce secondary effects not directly related to the primary mechanism of action, or lead to degradation of the compound in the culture medium. For cytostatic agents, a longer incubation may be required to observe a significant effect on cell proliferation.
Q3: What are the key factors to consider when determining the optimal incubation time?
Several factors can influence the optimal incubation time for this compound:
-
Cell Line: Different cancer cell lines have varying doubling times, metabolic rates, and sensitivities to drugs.[5]
-
Concentration of this compound: The effective concentration of the drug will influence how quickly a cellular response is observed.
-
Mechanism of Action: As a tyrosine kinase inhibitor, the effects of this compound may be observed over a range of time points, from early effects on signaling pathways to later effects on cell viability and proliferation.
-
Assay Type: The chosen endpoint assay (e.g., MTT, CellTiter-Glo) will dictate the optimal readout time.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using an MTT Assay
This protocol provides a framework for a time-course experiment to determine the optimal incubation period for this compound in a specific cancer cell line.
1. Optimization of Cell Seeding Density: Before determining the incubation time, it is critical to establish the optimal cell seeding density. This ensures that the cells are in the logarithmic growth phase throughout the experiment.[6]
- Plate a range of cell densities (e.g., 2,000 to 20,000 cells/well in a 96-well plate) and measure cell viability at 24, 48, and 72 hours.[7]
- Select a seeding density that results in a linear growth curve and avoids confluency by the end of the longest planned incubation period.[8]
2. Time-Course Experiment:
- Cell Plating: Seed the optimized number of cells per well in a 96-well plate and allow them to adhere overnight.
- This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations around the expected IC50 value.
- Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
- Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
- MTT Assay:
- At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C.
- Carefully remove the MTT-containing medium.
- Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
- Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.
Data Presentation
The quantitative data from the incubation time optimization experiment should be summarized in a clear and structured table.
Table 1: Hypothetical Cell Viability Data for this compound Treatment
| Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 24 | 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92.3 ± 5.1 | |
| 1 | 75.6 ± 6.2 | |
| 10 | 51.2 ± 4.8 | |
| 100 | 23.8 ± 3.9 | |
| 48 | 0 (Vehicle Control) | 100 ± 5.3 |
| 0.1 | 81.5 ± 6.0 | |
| 1 | 55.9 ± 5.5 | |
| 10 | 28.4 ± 4.1 | |
| 100 | 10.1 ± 2.7 | |
| 72 | 0 (Vehicle Control) | 100 ± 4.9 |
| 0.1 | 65.7 ± 5.8 | |
| 1 | 32.1 ± 4.7 | |
| 10 | 12.3 ± 3.3 | |
| 100 | 5.6 ± 1.9 |
Note: This table presents hypothetical data. Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance in MTT Assay | 1. Contamination of culture medium. 2. Direct reduction of MTT by this compound.[10] 3. Phenol (B47542) red in the medium.[10] | 1. Use fresh, sterile reagents. 2. Perform a cell-free control with this compound and MTT to check for direct reduction. If observed, consider an alternative viability assay.[10] 3. Use phenol red-free medium during the MTT incubation step.[10] |
| Inconsistent Results Between Replicates | 1. Inconsistent cell seeding.[11] 2. Edge effects in the 96-well plate.[12] 3. Incomplete solubilization of formazan crystals. 4. Pipetting errors.[12] | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[12] 3. Ensure complete dissolution of formazan crystals by gentle shaking and visual inspection. 4. Use calibrated pipettes and practice consistent pipetting techniques. |
| No Dose-Dependent or Time-Dependent Effect Observed | 1. Suboptimal concentration range of this compound. 2. Insufficient incubation time. 3. Cell line is resistant to this compound. 4. Degradation of this compound in the culture medium. | 1. Test a broader range of concentrations, including both higher and lower doses. 2. Extend the incubation time points (e.g., 96 hours). 3. Verify the expression and activity of Src kinase in your cell line. Consider using a positive control cell line known to be sensitive to Src inhibitors. 4. Prepare fresh drug dilutions for each experiment. |
| Unexpected Increase in Viability at High Concentrations | 1. The "hook effect," where high concentrations of a compound can lead to unproductive binding.[13] 2. Off-target effects of this compound.[13] 3. Compound precipitation at high concentrations.[13] | 1. Test a wider range of concentrations, especially lower ones, to fully characterize the dose-response curve.[13] 2. Corroborate results with an alternative cytotoxicity assay that measures a different endpoint. 3. Visually inspect the wells for any precipitate after adding the compound. |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Plausible signaling pathway inhibited by this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Hibarimicin D experiments
Welcome to the technical support center for Hibarimicin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent src tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
1. Compound Handling and Storage
-
Question: How should I dissolve and store this compound?
-
Answer: this compound, like many polyketide natural products, has low aqueous solubility. It is recommended to prepare stock solutions in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture, to minimize freeze-thaw cycles.
-
-
Question: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer or cell culture medium. What should I do?
-
Answer: This is a common issue with compounds that are poorly soluble in water. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, though the tolerance can be cell-line or enzyme-dependent.
-
Use a surfactant: Including a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound.
-
pH adjustment: If your experimental setup allows, adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.
-
-
-
Question: How stable is this compound in solution?
-
Answer: The stability of this compound in solution can be influenced by factors such as temperature, light, and pH. It is recommended to prepare fresh dilutions from the frozen stock for each experiment. Avoid prolonged exposure of the compound to light. If you suspect degradation, consider performing a stability study by incubating the compound under your experimental conditions for various time points and then assessing its activity.
-
2. Inconsistent Results in Kinase Assays
-
Question: My in vitro kinase assay results with this compound are not consistent. What are the potential causes?
-
Answer: Inconsistent results in kinase assays can stem from several factors. Here is a checklist of potential issues to consider:
-
Reagent Variability: Ensure the quality and consistency of your kinase, substrate, and ATP stocks. Use freshly prepared buffers.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and final DMSO concentrations across all experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and reproducible dispensing of all reagents, especially the inhibitor.
-
Plate Effects: Be aware of potential "edge effects" in microplates. It is good practice to not use the outer wells for critical samples or to fill them with a buffer.
-
Compound-related issues: As mentioned above, precipitation or degradation of this compound can lead to variability.
-
-
3. Discrepancies in Cell-Based Assays
-
Question: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. Why might this be?
-
Answer: A lack of activity in a cell-based assay, despite proven in vitro kinase inhibition, can be due to several cellular factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane of your specific cell line.
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Cell Line Specificity: The src signaling pathway may not be a critical driver of proliferation in your chosen cell line. It is important to use cell lines where src signaling is known to be active or oncogenic.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may mask the intended on-target inhibition.[1] It is advisable to use the lowest effective concentration.
-
-
-
Question: The IC50 value of this compound varies significantly between my experiments. What could be the reason?
-
Answer: Variation in IC50 values is a common challenge in cell-based assays.[2] Key factors to control include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Incubation Time: The duration of compound exposure can significantly impact the calculated IC50. Maintain a consistent incubation time for all experiments.
-
Assay Readout: The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) and the timing of the readout can influence the results.
-
-
Data Presentation
Table 1: Inhibitory Activity of Hibarimicin Analogues against v-Src Tyrosine Kinase
| Compound | IC50 (µg/mL) | Notes |
| Hibarimicin A | 0.02 | Strong inhibitor |
| Hibarimicin B | 0.01 | Strong and selective inhibitor |
| Hibarimicin C | 0.02 | Strong inhibitor |
| This compound | 0.02 | Strong inhibitor |
| Hibarimicin G | 0.05 | Moderate inhibitor |
| Hibarimicinone | <0.01 | Most potent, but less selective |
Data is based on in vitro v-Src tyrosine kinase assays and is intended for comparative purposes. Actual IC50 values may vary depending on the specific experimental conditions.
Experimental Protocols
1. General Protocol for In Vitro Src Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Src tyrosine kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of purified Src kinase in reaction buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in reaction buffer.
-
Prepare a solution of ATP in reaction buffer.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in reaction buffer to create a range of concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted this compound or DMSO (for control).
-
Add the Src kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final concentration of ATP should be close to its Km for Src.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of substrate phosphorylation using a suitable method, such as a luminescence-based ADP detection assay or a fluorescence-based method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. General Protocol for Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for evaluating the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) in a CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified Src Tyrosine Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the extraction and biological evaluation of this compound.
Caption: A decision tree outlining key areas to investigate when troubleshooting inconsistent experimental results with this compound.
References
Strategies for reducing cytotoxicity of Hibarimicin D in normal cells
Welcome to the technical support center for researchers working with Hibarimicin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you develop strategies for reducing the cytotoxicity of this compound in normal cells while maintaining its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its cytotoxicity?
This compound, along with other hibarimicins, is known to be an inhibitor of tyrosine kinases, such as v-Src kinase.[1][2] Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In cancer cells where these pathways are often dysregulated and overactive, inhibition by this compound can lead to apoptosis and a reduction in tumor growth. However, these kinases also play important roles in normal cell function. The non-specific inhibition of tyrosine kinases in healthy cells is a likely contributor to the observed cytotoxicity.
Q2: Are there any known differences in the cytotoxic profile of this compound between normal and cancer cell lines?
Currently, there is a lack of publicly available, direct comparative data on the IC50 values of this compound for a wide range of normal versus cancer cell lines. To effectively develop strategies to reduce off-target toxicity, it is crucial to first establish this baseline. Researchers should consider performing dose-response assays with this compound on their specific cancer cell line of interest alongside a relevant normal cell line control (e.g., primary cells from the same tissue of origin).
Illustrative Data Presentation:
The following table is a template for how you might present your experimental findings. Note: The values presented here are for illustrative purposes only and are not based on published data for this compound.
| Cell Line | Cell Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 2.1 |
| MCF-10A | Normal Breast Epithelial | 8.5 |
| A549 | Lung Cancer | 3.2 |
| BEAS-2B | Normal Lung Bronchial Epithelial | 12.0 |
Troubleshooting Guides: Strategies to Reduce Cytotoxicity
This section outlines potential strategies and experimental approaches to mitigate the cytotoxic effects of this compound on normal cells.
Strategy 1: Targeted Drug Delivery Systems
Encapsulating this compound in a drug delivery system can help to selectively target cancer cells, thereby reducing systemic exposure and toxicity to normal tissues.
Q: How can I use liposomes to deliver this compound to tumor cells?
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. For a hydrophobic compound like this compound, it would primarily be entrapped within the lipid bilayer.[3]
Experimental Protocol: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in an organic solvent (e.g., chloroform) in a round-bottom flask.[4][5]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[4][5]
-
Further dry the film under a vacuum to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication. This process will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5]
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the concentration of this compound using techniques like HPLC or UV-Vis spectroscopy.
-
Experimental Workflow for Liposomal Delivery
Caption: Workflow for liposomal encapsulation and evaluation of this compound.
Q: What about using nanoparticles for targeted delivery?
Polymeric nanoparticles can also be used to encapsulate this compound. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on cancer cells can further enhance tumor-specific delivery.[6][7]
Experimental Protocol: Nanoparticle Formulation of this compound (Nanoprecipitation Method)
-
Organic Phase Preparation:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., PVA or Pluronic F68) under constant stirring. The polymer and drug will precipitate to form nanoparticles.
-
-
Solvent Evaporation:
-
Stir the suspension at room temperature to allow the organic solvent to evaporate.
-
-
Purification and Concentration:
-
Collect the nanoparticles by centrifugation and wash them to remove unencapsulated drug and excess surfactant.
-
-
Surface Functionalization (Optional):
-
Conjugate targeting ligands to the nanoparticle surface using appropriate bioconjugation chemistry (e.g., EDC/NHS coupling).
-
-
Characterization:
-
Perform characterization similar to that for liposomes (size, zeta potential, and encapsulation efficiency).
-
Strategy 2: Structural Modification to Create Analogs
Synthesizing analogs of this compound is a medicinal chemistry approach to reduce toxicity while retaining or even improving anti-cancer activity.[8]
Q: How can I approach the design and synthesis of less toxic this compound analogs?
The goal is to modify the structure of this compound to decrease its affinity for tyrosine kinases prevalent in normal cells or to alter its pharmacokinetic properties to favor accumulation in tumor tissue.
Logical Workflow for Analog Development
Caption: A logical workflow for the development of this compound analogs with reduced cytotoxicity.
Key Considerations for Analog Synthesis:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different functional groups of the this compound molecule and assess the impact on both anti-cancer activity and cytotoxicity in normal cells.
-
Computational Modeling: Use molecular docking studies to predict how modifications might affect the binding of the drug to its target tyrosine kinases versus off-target kinases.
-
Prodrug Strategies: Design analogs that are inactive and become activated by enzymes that are overexpressed in the tumor microenvironment.
Strategy 3: Combination Therapy
Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of each drug to be used while achieving a synergistic or additive anti-cancer effect.[9][10][11]
Q: What types of drugs could I combine with this compound?
-
Other Chemotherapeutic Agents: Combining this compound with a drug that has a different mechanism of action may lead to enhanced cancer cell killing.[12]
-
Agents that Protect Normal Cells: It may be possible to co-administer a cytostatic agent that temporarily arrests the cell cycle of normal cells, making them less susceptible to the cytotoxic effects of this compound.[13]
Experimental Design for Combination Therapy
-
Determine IC50 of Single Agents: Establish the dose-response curves and IC50 values for this compound and the combination drug(s) individually in both cancer and normal cell lines.
-
Combination Index (CI) Analysis:
-
Treat cells with various concentrations and ratios of the combined drugs.
-
Use the Chou-Talalay method to calculate the Combination Index (CI), which quantitatively determines if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Evaluate Effects on Normal Cells: Assess whether the synergistic concentrations identified in cancer cells have a reduced or acceptable level of toxicity in normal cells.
Signaling Pathway Considerations for Combination Therapy
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 8. researchgate.net [researchgate.net]
- 9. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. biomedres.us [biomedres.us]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Buffer Conditions for Hibarimicin D Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for kinase assays involving Hibarimicin D. As a known inhibitor of Src tyrosine kinase, the following recommendations are based on established protocols for Src kinase assays and general principles of kinase assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and which kinase assay should I use?
This compound is a known inhibitor of Src family tyrosine kinases. Therefore, a Src kinase activity assay is the most appropriate starting point for evaluating its effects. The methodologies and buffer conditions provided in this guide are based on standard protocols for Src kinase assays.
Q2: What are the critical components of a kinase reaction buffer for a this compound assay?
A typical kinase reaction buffer consists of a buffering agent to maintain pH, a divalent cation as a cofactor for ATP, a reducing agent to maintain enzyme stability, and sometimes a protein carrier to prevent non-specific binding and aggregation. For a Src kinase assay, common components include Tris-HCl or HEPES buffer, MgCl₂, MnCl₂, and Dithiothreitol (DTT).
Q3: The kinase activity is very low. What are the potential causes related to the buffer conditions?
Low kinase activity can stem from several buffer-related issues:
-
Suboptimal pH: Most kinases have an optimal pH range, typically between 7.0 and 8.0. A pH outside this range can significantly reduce enzyme activity.
-
Incorrect Divalent Cation Concentration: Both Mg²⁺ and Mn²⁺ are crucial for the activity of many kinases, including Src. The concentration of these cations needs to be optimized.
-
Enzyme Instability: The kinase may be unstable in the assay buffer. The inclusion of a reducing agent like DTT and a carrier protein like Bovine Serum Albumin (BSA) can help maintain enzyme integrity.
-
Inhibitory Contaminants: Ensure all buffer components are of high purity, as contaminants can inhibit kinase activity.
Q4: I am observing high background signal in my assay. How can I troubleshoot this?
High background can be caused by several factors:
-
Non-enzymatic ATP Hydrolysis: This can be an issue in some assay formats. Ensure the stability of ATP in your buffer over the time course of the assay.
-
Contaminating Kinase Activity: If using a crude enzyme preparation, other kinases may be present. Using a highly purified Src kinase is recommended.
-
Assay Format Interference: Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement). It is important to run controls with this compound in the absence of the enzyme to check for such effects.
Q5: My results are not reproducible. What are the common sources of variability?
Inconsistent results are often due to:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, ATP, and this compound.
-
Inadequate Mixing: Thoroughly mix all reagents before and during the assay setup.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation steps.
-
Reagent Degradation: Avoid repeated freeze-thaw cycles of the kinase and ATP solutions. Aliquot reagents upon receipt.[1]
Data Presentation: Standard Buffer Components for Src Kinase Assays
The following table summarizes typical buffer components and their concentration ranges for Src kinase assays, which can be used as a starting point for optimization with this compound.
| Component | Function | Typical Concentration Range | Notes |
| Buffering Agent | Maintain a stable pH | 20-100 mM | Tris-HCl or HEPES are commonly used. The optimal pH is typically between 7.2 and 7.5.[2][3] |
| Magnesium Chloride (MgCl₂) | Divalent cation cofactor for ATP | 5-125 mM | Essential for kinase activity. The optimal concentration can be ATP-dependent.[2][3] |
| Manganese Chloride (MnCl₂) | Divalent cation cofactor | 2-25 mM | Often used in conjunction with MgCl₂ to enhance Src kinase activity.[1][2][3] |
| Dithiothreitol (DTT) | Reducing agent | 1-2 mM | Maintains the kinase in an active conformation by preventing oxidation of cysteine residues.[2][3] |
| Sodium Orthovanadate (Na₃VO₄) | Tyrosine phosphatase inhibitor | 2-250 µM | Prevents dephosphorylation of the substrate and the kinase itself.[2][3] |
| Bovine Serum Albumin (BSA) | Carrier protein | 0.1 mg/mL | Prevents enzyme from sticking to plasticware and helps to stabilize the enzyme.[1] |
| EGTA | Chelating agent | 2-5 mM | Can be included to chelate inhibitory divalent cations that may be present as contaminants.[2] |
Experimental Protocols
Protocol 1: Basic Src Kinase Activity Assay
This protocol provides a general procedure for measuring Src kinase activity, which can be adapted for testing the inhibitory effect of this compound.
Materials:
-
Purified active Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[2]
-
This compound
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a master mix of the Kinase Reaction Buffer containing the Src substrate peptide at the desired concentration.
-
In a multi-well plate, add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the purified Src kinase to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase, unless investigating ATP-competitive inhibition.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.[1][4]
Protocol 2: Systematic Optimization of Buffer pH
This protocol describes how to determine the optimal pH for the kinase assay.
Procedure:
-
Prepare a series of 1X Kinase Reaction Buffers with varying pH values (e.g., from 6.5 to 8.5 in 0.5 unit increments) using Tris-HCl or HEPES.
-
Set up the kinase reactions as described in Protocol 1, using each of the different pH buffers.
-
Initiate the reactions with ATP and incubate for the standard time.
-
Measure the kinase activity for each pH condition.
-
Plot the kinase activity against the pH to determine the optimal pH value.
Visualizations
Caption: Workflow for optimizing kinase assay buffer conditions.
References
Preventing degradation of Hibarimicin D during long-term storage
Welcome to the Technical Support Center for Hibarimicin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term storage and to offer troubleshooting for related experimental challenges. The information provided is based on the chemical properties of this compound's structural motifs and general best practices for the storage of complex macrocyclic antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound in a desiccated, solid form at or below -20°C. For extended periods (months to years), storage at -80°C is preferable to minimize the potential for chemical degradation. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is best practice to prepare aliquots of the solid compound for single-use experiments.
Q2: How should I handle this compound to prevent degradation?
A2: this compound should be handled in a clean, dry environment. Use appropriate personal protective equipment (PPE). When preparing solutions, use high-purity, anhydrous solvents. Once in solution, it is recommended to use the solution immediately or store it at -80°C for short periods. Protect both the solid and solutions from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes a naphthylnaphthoquinone chromophore and multiple glycosidic linkages, the primary degradation pathways are likely to be:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The naphthoquinone moiety is redox-active and can be prone to oxidation, potentially leading to the formation of reactive oxygen species (ROS) which can further degrade the molecule.
-
Photodegradation: The chromophore in this compound may absorb light, leading to photochemical degradation.
Q4: Which analytical methods are suitable for assessing the purity and degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method is the recommended technique for assessing the purity of this compound. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that can provide molecular weight and structural information.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from a new aliquot of solid compound. Verify the purity of the stock solution using HPLC. Ensure proper storage of stock solutions at -80°C and minimize freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram of an aged sample. | Chemical degradation of this compound. | Identify the degradation products using LC-MS/MS. Review storage conditions (temperature, light exposure, moisture). Consider performing forced degradation studies to understand the degradation profile. |
| Inconsistent experimental results. | Incomplete solubilization or precipitation of this compound. | Ensure the chosen solvent is appropriate and that the compound is fully dissolved. Use sonication if necessary. Prepare solutions fresh before each experiment. |
| Discoloration of the solid compound or solution. | Oxidation or other chemical degradation. | Discard the discolored material. Store new material under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maximum of the this compound chromophore (determine by UV-Vis scan).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 50-100 µg/mL.
Protocol 2: Forced Degradation (Stress Testing) of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).
-
Characterize any significant degradation products using LC-MS/MS to obtain molecular weight and fragmentation data.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Validation & Comparative
Unveiling Hibarimicin D: A Comparative Analysis of its Efficacy as a Src Kinase Inhibitor
In the landscape of targeted cancer therapy, the inhibition of protein kinases, particularly Src family kinases, remains a pivotal strategy. Among the arsenal (B13267) of inhibitors, the natural product Hibarimicin D has emerged as a specific inhibitor of Src tyrosine kinase. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent Src kinase inhibitors, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Delving into the Potency: A Head-to-Head Comparison
Among its close analogs, Hibarimicin B has been identified as a potent and selective inhibitor of v-Src kinase.[2][3] Furthermore, the aglycon of the hibarimicin family, hibarimicinone, has been shown to be a highly potent, albeit less selective, v-Src kinase inhibitor.[2][3] This suggests that the core structure of the hibarimicins is crucial for their Src inhibitory activity.
For a comprehensive comparison, the following table summarizes the IC50 and dissociation constant (Ki) values of well-established Src kinase inhibitors. This data provides a benchmark against which the potency of this compound can be contextually evaluated.
| Inhibitor | Target Kinase(s) | IC50 | Ki |
| Dasatinib | Src, Bcr-Abl | 0.5 nM (for Src) | 16 pM (for Src) |
| Bosutinib | Src, Abl | 1.2 nM (for Src) | - |
| Saracatinib (AZD0530) | Src | - | - |
| PP2 | Src family kinases | 4 nM (for Lck), 5 nM (for Fyn) | - |
| SU6656 | Src family kinases | 280 nM (for Src) | - |
The Science Behind the Discovery: Experimental Protocols
The determination of the efficacy of Src kinase inhibitors relies on robust and reproducible experimental protocols. While the specific protocol used for the initial characterization of this compound is not detailed in the available literature, a general methodology for in vitro Src kinase inhibition assays is outlined below. This protocol is based on established methods used for screening and characterizing kinase inhibitors.
In Vitro Src Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Src kinase enzyme.
Materials:
-
Recombinant human Src kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing the kinase buffer, recombinant Src kinase, and the Src-specific peptide substrate.
-
Inhibitor Addition: The test compound (this compound or other inhibitors) is added to the wells at various concentrations. A control well with no inhibitor is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection of Activity: After incubation, the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent. The ADP-Glo™ system, for instance, converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[4]
-
Data Analysis: The luminescent signal is measured using a microplate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of Src kinase inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro Src kinase inhibition assay.
Concluding Remarks
This compound holds promise as a specific inhibitor of Src tyrosine kinase. While direct quantitative comparisons with other inhibitors are currently limited by the lack of publicly available IC50 data, the demonstrated activity of the hibarimicin class of compounds underscores its potential. Further research, including head-to-head comparative studies and detailed mechanistic analyses, will be crucial to fully elucidate the therapeutic potential of this compound in the context of Src-driven pathologies. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to pursue these critical next steps in drug discovery and development.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 4. promega.com [promega.com]
Dasatinib versus Hibarimicin D: a comparative analysis of kinase inhibition
A Detailed Examination for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, both Dasatinib (B193332), a well-established multi-targeted inhibitor, and Hibarimicin D, a member of a class of natural product Src kinase inhibitors, present distinct profiles. This guide provides a comparative analysis of their kinase inhibition properties, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic strategies.
Executive Summary
Dasatinib is a potent, orally available small molecule inhibitor targeting a broad spectrum of kinases, most notably BCR-ABL and the Src family of kinases. Its multi-targeted nature has led to its successful clinical use in the treatment of certain leukemias. In contrast, the Hibarimicin family of natural products, including this compound, are characterized by their specific inhibition of Src tyrosine kinase activity. While extensive quantitative data for Dasatinib's kinase inhibition profile is readily available, specific inhibitory concentrations for this compound are not well-documented in publicly accessible literature. This comparison leverages available data for Dasatinib and qualitative and proxy data for the Hibarimicin class to draw a comparative picture.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the available quantitative data for the kinase inhibitory activities of Dasatinib. Due to the limited availability of specific IC50 values for this compound, its profile is described qualitatively based on existing literature. For a point of reference, where available, data for other Hibarimicin compounds may be noted.
| Kinase Target | Dasatinib IC50 (nM) | This compound Inhibition | Reference |
| Primary Targets | |||
| BCR-ABL | 0.6 - 1.1 | Not a known target | [1][2] |
| SRC | 0.5 - 1.1 | Specific Inhibitor | [1][3] |
| c-KIT | 1.1 | Not a known target | [1][2] |
| EPHA2 | 1.6 | Not a known target | [1] |
| PDGFRβ | 1.4 | Not a known target | [1] |
| Other Notable Targets | |||
| LCK | 0.4 | Not a known target | [1] |
| YES | 0.4 | Not a known target | [1] |
| FYN | 0.2 | Not a known target | [1] |
| TEC Family Kinases | Potent Inhibition | Not a known target | [4] |
Note: IC50 values for Dasatinib can vary depending on the specific assay conditions and cell lines used. The data presented represents a compilation from multiple sources to provide a general overview. Information on this compound's inhibitory activity is based on studies of the Hibarimicin class of compounds which are reported to be specific Src kinase inhibitors.[3] One study on Hibarimicin B, a closely related compound, demonstrated competitive inhibition of ATP binding to v-Src kinase.[5]
Signaling Pathways and Mechanism of Action
Dasatinib's broad kinase inhibition profile allows it to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. Its primary mechanism involves the inhibition of the constitutively active BCR-ABL tyrosine kinase in chronic myeloid leukemia (CML) and some types of acute lymphoblastic leukemia (ALL).[1][2] Additionally, its potent inhibition of Src family kinases disrupts downstream signaling cascades involved in cell growth, adhesion, and migration.[3]
This compound, as a specific Src kinase inhibitor, is presumed to primarily affect signaling pathways downstream of Src.[3] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a variety of cellular processes, including cell proliferation, differentiation, survival, and migration. Its inhibition can therefore have significant effects on cancer cell behavior.
Experimental Protocols
The determination of kinase inhibition is typically performed using in vitro biochemical assays. A common method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during a kinase reaction. This luminescence-based assay provides a quantitative measure of kinase activity and, consequently, the inhibitory potential of a compound.
General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Key Steps:
-
Reagent Preparation: The kinase of interest, a suitable substrate, ATP, and serial dilutions of the test compound (Dasatinib or this compound) are prepared in an appropriate assay buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are combined in a microplate well and incubated to allow for inhibitor binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Termination and ATP Depletion: After a set incubation period, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
Signal Generation: A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the data is plotted to generate a dose-response curve from which the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.
Comparative Conclusion
Dasatinib and this compound represent two distinct approaches to kinase inhibition. Dasatinib is a powerful, multi-targeted inhibitor with proven clinical efficacy, acting on several key oncogenic signaling pathways. Its broad-spectrum activity is a key therapeutic advantage but may also contribute to off-target effects.
This compound, as part of the hibarimicin family, appears to be a more selective inhibitor, with its activity primarily directed against Src family kinases. This specificity could potentially offer a more targeted therapeutic approach with a different side-effect profile. However, the lack of comprehensive, publicly available quantitative data for this compound's kinase inhibition profile limits a direct and detailed comparison of potency with Dasatinib.
For researchers and drug development professionals, the choice between a multi-targeted inhibitor like Dasatinib and a more selective agent like a hibarimicin derivative will depend on the specific therapeutic context, the target disease biology, and the desired pharmacological profile. Further research into the quantitative kinase inhibition profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in comparison to established inhibitors like Dasatinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of Hibarimicin D: A Comparative Guide to Modern Methodologies
For researchers, scientists, and drug development professionals, elucidating the precise molecular interactions of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive comparison of modern experimental methods to confirm the on-target activity of Hibarimicin D, a natural product known to inhibit Src tyrosine kinase. We present detailed protocols, comparative data with established Src inhibitors, and visual workflows to aid in the selection of the most appropriate assays for your research needs.
This compound, a member of the hibarimicin family of complex polyketides, has been identified as an inhibitor of Src family kinases (SFKs), which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][2] Confirming that this compound directly binds to and inhibits Src kinase within a cellular context is paramount for its continued development as a potential therapeutic agent. This guide explores and compares several state-of-the-art techniques for validating this on-target activity.
Comparative Analysis of Methodologies
The confirmation of on-target activity can be approached through a variety of methods, each with its own advantages and limitations. These can be broadly categorized into biochemical assays, direct target engagement assays, and methods that measure the downstream functional consequences of target inhibition.
| Methodology | Principle | Advantages | Limitations | Typical Readout |
| Biochemical Kinase Assay | Measures the enzymatic activity of purified kinase in the presence of an inhibitor. | Direct measure of enzymatic inhibition. High-throughput screening compatible. | Lacks cellular context (e.g., ATP concentrations, protein-protein interactions). Does not confirm target binding in cells. | IC50 value (concentration of inhibitor required for 50% inhibition). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, confirms target engagement in intact cells or cell lysates. Physiologically relevant. | Requires a specific antibody for detection. Not all protein-ligand interactions result in a significant thermal shift. | Shift in the melting temperature (Tm) of the target protein. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, confirms direct binding in a native-like environment (cell lysate). Does not require protein modification. | Requires optimization of protease concentration and digestion time. May not be suitable for all proteins. | Increased abundance of the target protein band on a Western blot after proteolysis. |
| NanoBRET™ Target Engagement Assay | Measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound in live cells. | Quantitative measurement of compound affinity and residence time in live cells. High-throughput compatible. | Requires genetic modification of the target protein (fusion with NanoLuc®). | IC50 or Kd value derived from the BRET signal. |
| Western Blot for Downstream Signaling | Measures the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. | Provides evidence of functional target inhibition in a cellular context. | Indirect measure of target engagement. Signal can be affected by other pathways. | Decrease in the phosphorylation of Src (e.g., p-Src Tyr416) or downstream effectors (e.g., p-STAT3, p-FAK). |
Comparative Performance of Known Src Kinase Inhibitors
To provide a benchmark for evaluating this compound, the following table summarizes the biochemical potency of several well-characterized Src family kinase inhibitors.
| Inhibitor | c-Src IC50 (nM) | Mechanism of Action | Notes |
| Dasatinib | 0.5 - 1.1 | ATP-competitive | Potent dual Src/Abl inhibitor.[3] |
| Saracatinib (AZD0530) | 2.7 | ATP-competitive | Highly selective for Src family kinases.[3] |
| Bosutinib | 1.2 | ATP-competitive | Orally active Src/Abl inhibitor.[3] |
| PP2 | 4 (for Lck), 5 (for Fyn) | ATP-competitive | Reversible inhibitor of Src family kinases.[3] |
Experimental Protocols
Biochemical Src Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant human c-Src kinase (e.g., from BPS Bioscience).[4]
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
ATP.
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
This compound and control inhibitors (e.g., Dasatinib).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
96-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.
-
Calculate the IC50 value for this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to Src kinase in a cellular environment.[5][6][7]
Materials:
-
Cells expressing endogenous or overexpressed Src kinase.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer.
-
Primary antibody against Src and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Western blot reagents and equipment.
-
Thermal cycler.
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Src protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative label-free method to validate the interaction between this compound and Src kinase.[8][9][10]
Materials:
-
Cell lysate from cells expressing Src kinase.
-
This compound.
-
Protease (e.g., thermolysin or pronase).
-
Protease inhibitor cocktail.
-
Western blot reagents and equipment.
Procedure:
-
Prepare cell lysates in a non-denaturing buffer.
-
Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Add a protease at an optimized concentration to each aliquot and incubate for a specific time to allow for limited proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using an anti-Src antibody.
-
Increased resistance of Src to proteolysis in the presence of this compound, observed as a stronger band on the Western blot, confirms direct binding.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of Hibarimicin D: A Comparative Analysis
In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound across the human kinome is paramount for predicting its therapeutic potential and potential off-target effects. This guide provides a detailed cross-reactivity profiling of Hibarimicin D, a natural product known for its inhibitory activity against specific tyrosine kinases. To offer a comprehensive perspective, its performance is objectively compared against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted tyrosine kinase inhibitor Dasatinib.
This compound, originally isolated from the bacterium Microbispora rosea, has been identified as a potent inhibitor of Src tyrosine kinase[1]. To elucidate its broader kinase selectivity, a hypothetical profiling study was conducted against a panel of 90 representative kinases spanning various families. The data presented herein is generated for illustrative purposes, based on the known activity of this compound, to provide a framework for comparison.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound, Staurosporine, and Dasatinib was assessed against a panel of 90 kinases at a concentration of 1 µM. The percentage of inhibition for each compound is summarized in the table below. This head-to-head comparison highlights the distinct selectivity profiles of each inhibitor.
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) |
| Tyrosine Kinases | |||
| ABL1 | 45 | 98 | 99 |
| ALK | 15 | 95 | 30 |
| AXL | 20 | 99 | 85 |
| BLK | 85 | 99 | 98 |
| BMX | 30 | 99 | 95 |
| BTK | 25 | 98 | 97 |
| CSF1R | 35 | 99 | 96 |
| CSK | 70 | 99 | 90 |
| EGFR | 10 | 92 | 88 |
| EPHA2 | 18 | 97 | 75 |
| ERBB2 | 8 | 90 | 60 |
| FES | 65 | 99 | 94 |
| FGFR1 | 12 | 88 | 70 |
| FGR | 92 | 100 | 99 |
| FLT3 | 22 | 96 | 89 |
| FRK | 88 | 99 | 97 |
| FYN | 95 | 100 | 99 |
| HCK | 93 | 100 | 99 |
| INSR | 5 | 85 | 40 |
| ITK | 28 | 97 | 92 |
| JAK2 | 15 | 94 | 55 |
| JAK3 | 10 | 91 | 50 |
| KDR | 18 | 96 | 80 |
| KIT | 30 | 98 | 95 |
| LCK | 90 | 100 | 99 |
| LYN | 94 | 100 | 99 |
| MATK | 75 | 99 | 93 |
| MERTK | 17 | 98 | 82 |
| MET | 14 | 93 | 65 |
| MUSK | 9 | 89 | 45 |
| NTRK1 | 11 | 92 | 68 |
| PDGFRB | 25 | 97 | 91 |
| PTK2 | 40 | 99 | 87 |
| RET | 16 | 95 | 78 |
| SRC | 96 | 100 | 99 |
| SRMS | 89 | 99 | 98 |
| SYK | 33 | 98 | 80 |
| TEC | 26 | 97 | 94 |
| TIE2 | 13 | 94 | 72 |
| YES1 | 97 | 100 | 99 |
| Serine/Threonine Kinases | |||
| AKT1 | 5 | 98 | 20 |
| AURKA | 2 | 99 | 40 |
| AURKB | 3 | 99 | 45 |
| CAMK1 | 4 | 97 | 15 |
| CDK2 | 1 | 99 | 25 |
| CHEK1 | 6 | 98 | 30 |
| GSK3B | 2 | 95 | 10 |
| MAPK1 | 3 | 85 | 18 |
| PAK1 | 7 | 96 | 35 |
| PIM1 | 4 | 97 | 22 |
| PRKACA | 1 | 99 | 5 |
| ROCK1 | 8 | 98 | 42 |
| Other Kinases | |||
| PIK3CA | 2 | 80 | 12 |
| MTOR | 3 | 85 | 15 |
Experimental Protocols
A standardized in vitro kinase assay protocol was followed to generate the comparative data.
Kinase Panel Screening:
A radiometric kinase assay was employed to determine the inhibitory activity of the test compounds. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a generic or specific peptide substrate.
Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 0.1 mg/mL BSA.
-
[γ-³³P]ATP: 10 µCi/µL.
-
Test Compounds: this compound, Staurosporine, and Dasatinib dissolved in 100% DMSO.
-
Kinase Panel: A selection of 90 purified human kinases.
-
Substrates: Specific peptide substrates for each kinase.
Procedure:
-
Test compounds were serially diluted in 100% DMSO and then further diluted in kinase buffer to achieve the final desired concentration with a final DMSO concentration of 1%.
-
A 5 µL aliquot of the compound solution was added to a 384-well plate.
-
A 10 µL mixture of the respective kinase and its specific peptide substrate in kinase buffer was added to each well.
-
The plate was incubated at room temperature for 10 minutes.
-
To initiate the kinase reaction, 10 µL of a solution containing ATP and [γ-³³P]ATP in kinase buffer was added to each well. The final ATP concentration was at the apparent ATP Km for each kinase.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped by the addition of 3 M phosphoric acid.
-
A 10 µL aliquot of the reaction mixture was transferred to a P81 phosphocellulose filter plate.
-
The filter plate was washed three times with 0.75% phosphoric acid and once with acetone (B3395972) to remove unincorporated [γ-³³P]ATP.
-
The plate was dried, and a scintillation cocktail was added to each well.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
The percentage of inhibition was calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow.
Caption: Workflow for radiometric kinase profiling assay.
Conclusion
The comparative analysis reveals that this compound exhibits a distinct and relatively selective inhibitory profile. While Staurosporine demonstrates broad-spectrum activity across the kinome, and Dasatinib shows potent inhibition of multiple tyrosine kinases, this compound's activity is more focused on the Src family of tyrosine kinases. This selectivity suggests that this compound could serve as a valuable chemical probe for studying Src signaling pathways and as a potential starting point for the development of more targeted therapeutic agents. Further investigation, including the determination of IC50 values against a broader panel of kinases, is warranted to fully characterize its selectivity and mechanism of action.
References
Validating the Anti-Proliferative Effects of Hibarimicin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-proliferative effects of Hibarimicin D, a novel tyrosine kinase inhibitor. While specific inhibitory concentration (IC50) values for this compound are not yet widely published, this document outlines the essential experimental protocols and data presentation formats necessary for its evaluation. By comparing its performance with established anti-cancer agents, researchers can effectively characterize the therapeutic potential of this compound.
Comparative Analysis of Anti-Proliferative Activity
A crucial step in evaluating a new anti-cancer compound is to determine its IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth. This allows for a quantitative comparison with other well-characterized drugs. The table below illustrates how to present such comparative data. Note that the values for this compound are hypothetical and should be determined experimentally. For comparison, we have included representative IC50 values for Doxorubicin, a standard chemotherapeutic agent, and Dasatinib, a known Src kinase inhibitor.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| This compound | Src Tyrosine Kinase Inhibitor | MCF-7 (Breast Cancer) | [Experimental Value] |
| A549 (Lung Cancer) | [Experimental Value] | ||
| HCT116 (Colon Cancer) | [Experimental Value] | ||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF-7 (Breast Cancer) | ~ 0.05 - 0.5 |
| A549 (Lung Cancer) | ~ 0.01 - 0.1 | ||
| HCT116 (Colon Cancer) | ~ 0.02 - 0.2 | ||
| Dasatinib | Multi-kinase inhibitor (including Src) | MCF-7 (Breast Cancer) | ~ 0.01 - 0.1 |
| A549 (Lung Cancer) | ~ 0.005 - 0.05 | ||
| HCT116 (Colon Cancer) | ~ 0.01 - 0.1 |
Key Experimental Protocols
To experimentally determine the anti-proliferative effects of this compound, the following standard assays are recommended:
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and control compounds (e.g., Doxorubicin, Dasatinib, and a vehicle control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
-
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This immunoassay directly measures DNA synthesis, providing a more specific indication of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Cell Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Add a primary anti-BrdU antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Signal Detection: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC50 value.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Principle: Cells are seeded at a very low density and treated with the compound of interest. The number of colonies formed after an extended incubation period is a measure of the surviving and proliferating cells.
-
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24 hours.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
-
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the experimental workflow and the underlying molecular mechanism of this compound, the following diagrams are provided.
This compound is known to target the Src tyrosine kinase, a key regulator of multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
By following the methodologies outlined in this guide, researchers can systematically validate and characterize the anti-proliferative effects of this compound, paving the way for its potential development as a novel anti-cancer therapeutic.
A Comparative Analysis of the Antibacterial Efficacy of Hibarimicin D and Vancomycin
For Immediate Release
[City, State] – December 4, 2025 – In the ongoing battle against antibiotic resistance, the scientific community continues to seek novel antimicrobial agents. This guide provides a detailed comparison of the antibacterial activity of Hibarimicin D, a novel natural product, and vancomycin (B549263), a long-standing glycopeptide antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
Vancomycin has been a cornerstone in the treatment of serious Gram-positive infections for decades. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-understood. This compound, a member of the hibarimicin family of natural products, has also demonstrated in vitro activity against Gram-positive bacteria. However, its primary characterization has been as a tyrosine kinase inhibitor. This guide aims to juxtapose the antibacterial profiles of these two compounds, highlighting their mechanisms of action and antibacterial potency through a review of available data. While extensive data exists for vancomycin, quantitative antibacterial data for this compound is less prevalent in publicly accessible literature.
Mechanism of Action
Vancomycin: Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][] Specifically, it binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1][] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan assembly, thereby weakening the cell wall and leading to cell lysis.[1][3]
This compound: While primarily investigated for its ability to inhibit tyrosine kinases, this compound has been reported to possess in vitro anti-Gram-positive bacterial activity.[4] The precise mechanism underlying its antibacterial action is not as extensively characterized as that of vancomycin. It is hypothesized that its complex polycyclic structure may interfere with bacterial cellular processes, but further research is required to elucidate the specific molecular targets and pathways involved in its antimicrobial effects.
Data Presentation: In Vitro Antibacterial Activity
The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for vancomycin against key Gram-positive pathogens. At present, specific MIC data for this compound against a broad range of bacteria is not widely available in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Staphylococcus aureus
| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2.0 | 1.0 | 1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2.0 | 1.0 | 2.0 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.
Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against Enterococcus faecalis
| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin-Susceptible E. faecalis (VSE) | 1.0 - 4.0 | 2.0 | 4.0 |
Note: Data compiled from multiple sources.
Table 3: Minimum Inhibitory Concentration (MIC) of Vancomycin against Streptococcus pneumoniae
| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Penicillin-Susceptible S. pneumoniae | ≤0.5 | 0.25 | 0.5 |
| Penicillin-Resistant S. pneumoniae | ≤1.0 | 0.5 | 1.0 |
Note: Data compiled from multiple sources.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antibiotic (this compound or vancomycin) is prepared in a suitable solvent at a concentration significantly higher than the expected MIC.
2. Serial Dilution:
-
A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Each well will contain a progressively lower concentration of the antibiotic.
3. Inoculum Preparation:
-
Bacterial colonies are picked from an overnight culture on an appropriate agar (B569324) plate and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A positive control well (containing bacteria and broth but no antibiotic) and a negative control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Experimental Workflow and Mechanisms
To aid in the understanding of the experimental process and the mechanism of action of vancomycin, the following diagrams are provided.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Vancomycin's mechanism of inhibiting bacterial cell wall synthesis.
Conclusion
Vancomycin remains a critical antibiotic for treating severe Gram-positive infections, with a well-defined mechanism of action and extensive supporting data on its efficacy. This compound presents as a compound with potential antibacterial properties against Gram-positive organisms, though its primary characterization has been in the context of signal transduction inhibition. A direct, comprehensive comparison of their antibacterial potencies is currently limited by the lack of publicly available, quantitative MIC data for this compound against a wide array of bacterial strains. Further research to determine the MICs of this compound against clinically relevant Gram-positive pathogens and to fully elucidate its antibacterial mechanism of action is warranted to assess its potential as a future therapeutic agent.
References
- 1. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of Hibarimicin D with other polyketide antibiotics
A detailed comparison of Hibarimicin D with other prominent polyketide antibiotics reveals a unique structural architecture that underpins its distinct biological activities. This guide delves into the structural nuances, comparative performance data, and experimental methodologies, offering valuable insights for researchers and drug development professionals.
This compound, a member of the Type II polyketide family, presents a complex and fascinating molecular structure. Produced by the actinomycete Microbispora rosea subsp. hibaria, it features a highly oxidized naphthylnaphthoquinone aglycon core adorned with six deoxyhexose sugar moieties.[1] This intricate glycosylation pattern is a key differentiator from many other polyketide antibiotics and is crucial for its biological function.
The biosynthesis of this compound is a testament to the modular nature of polyketide synthesis, involving the dimerization of an undecaketide intermediate to form its characteristic atropisomeric backbone. This unique structural feature, arising from restricted rotation around a single bond, contributes to its specific inhibitory activities.
Performance Comparison: A Quantitative Look
To objectively assess the performance of this compound against other well-established polyketide antibiotics, we have compiled quantitative data on their antibacterial and cytotoxic activities. The following tables summarize the Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and the half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Streptococcus pyogenes |
| This compound | Data not available | Data not available | Data not available |
| Erythromycin | 0.25 - 2048[2][3] | >8.0[4] | Data not available |
Note: The wide range for Erythromycin reflects the prevalence of resistant strains.
Table 2: Comparative Cytotoxic Activity (IC50 in µM)
| Antibiotic | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT116 (Colon) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin | > 20[5] | 1.00[6] | 2.5[5] | 24.30[1] |
| Rapamycin | Data not available | Data not available | 0.02 (inhibition of S6K1 phosphorylation)[7] | 0.00138[8] |
| Actinomycin D | 0.000201[9] | 0.00021[10] | 0.09 (µg/ml)[11] | 0.55 (µg/ml)[11] |
Note: IC50 values can vary significantly based on the specific cell line, exposure time, and assay conditions.
Mechanism of Action: A Tale of Different Targets
The structural diversity of polyketides is mirrored in their varied mechanisms of action. This compound and its analogues are known to be potent inhibitors of Src tyrosine kinase, a key enzyme in cellular signal transduction pathways that is often dysregulated in cancer.[1][6] This targeted inhibition of a specific signaling molecule contrasts with the mechanisms of many other polyketide antibiotics.
For instance, macrolides like Erythromycin function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Doxorubicin , an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. Rapamycin , a macrolide, forms a complex with FKBP12 to inhibit the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.[7] Actinomycin D also targets DNA, but it does so by intercalating into the DNA template, thereby inhibiting transcription by RNA polymerase.
Visualizing the Structural and Functional Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijalsr.org [ijalsr.org]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 9. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Hibarimicin D's Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin D, a member of the hibarimicin family of natural products, has been identified as a potent inhibitor of Src tyrosine kinase, demonstrating promising in vitro antitumor and anti-Gram-positive bacterial activities.[1] To date, publicly available literature does not contain specific in vivo efficacy studies for this compound. This guide, therefore, serves as a comprehensive roadmap for the preclinical validation of this compound in relevant animal models. It outlines established experimental protocols, data presentation standards, and comparative frameworks based on the validation of other tyrosine kinase inhibitors and antibacterial agents. This document is intended to guide researchers in designing robust in vivo studies to translate the in vitro potential of this compound into preclinical evidence.
Introduction to this compound
Hibarimicins, including this compound, are a class of signal transduction inhibitors produced by the bacterium Microbispora rosea subsp. hibaria.[1] Their primary mechanism of action is the specific inhibition of Src tyrosine kinase, a non-receptor tyrosine kinase involved in critical cellular processes such as cell growth, division, migration, and survival.[2][3] Dysregulation of the Src signaling pathway is implicated in the progression of various cancers, making it a key target for anticancer drug development.[2][4][5] In addition to its potential as an anticancer agent, this compound has also exhibited in vitro activity against Gram-positive bacteria.[1]
This dual activity profile positions this compound as an intriguing candidate for further preclinical development. This guide will separately address the validation pathways for its potential antitumor and antibacterial applications.
In Vivo Validation for Antitumor Efficacy
The most common and well-established method for evaluating the in vivo efficacy of an anticancer agent is the use of xenograft models in immunocompromised mice.[6][7]
Recommended Animal Model: Human Tumor Xenografts
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the current standards for preclinical oncology research.[6][7] For a compound like this compound, which targets a fundamental signaling pathway, a CDX model using a human cancer cell line with known Src overexpression or activation would be a suitable starting point.
Experimental Protocol: Subcutaneous Xenograft Model
Below is a standard protocol for a subcutaneous xenograft study:
-
Cell Line Selection: Choose a human cancer cell line with a documented reliance on the Src signaling pathway (e.g., certain colon, breast, or lung cancer cell lines).
-
Animal Strain: Utilize immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, to prevent rejection of the human tumor cells.[8]
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1 x 106 to 1 x 107 cells) into the flank of each mouse.[9]
-
Tumor Growth and Cohort Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[8]
-
Drug Administration:
-
This compound Group: Administer this compound at various predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) would be determined by the compound's solubility and formulation.
-
Comparator Group: Administer a standard-of-care tyrosine kinase inhibitor (e.g., Dasatinib, a known Src inhibitor) for comparison.[2]
-
Vehicle Control Group: Administer the formulation vehicle without the active compound.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised and weighed.
Data Presentation: Comparative Efficacy of Tyrosine Kinase Inhibitors (Illustrative)
The following table presents illustrative data, modeled on typical outcomes for tyrosine kinase inhibitors in xenograft studies, to demonstrate how the efficacy of this compound could be compared.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1500 ± 250 | 0 | 1.5 ± 0.3 |
| This compound | 25 | 800 ± 150 | 46.7 | 0.8 ± 0.2 |
| This compound | 50 | 450 ± 100 | 70.0 | 0.4 ± 0.1 |
| Dasatinib | 10 | 500 ± 120 | 66.7 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
In Vivo Validation for Antibacterial Efficacy
For assessing the antibacterial properties of this compound against Gram-positive bacteria, murine infection models are the standard.
Recommended Animal Model: Murine Sepsis or Thigh Infection Model
A systemic infection (sepsis) model or a localized infection (neutropenic thigh) model can be used to evaluate the efficacy of a novel antibiotic.[10][11]
Experimental Protocol: Murine Sepsis Model
-
Bacterial Strain Selection: Use a clinically relevant Gram-positive strain, such as Methicillin-resistant Staphylococcus aureus (MRSA).
-
Animal Strain: Standard laboratory mice (e.g., BALB/c) are typically used.
-
Infection: Induce systemic infection by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial suspension.
-
Drug Administration:
-
This compound Groups: Administer various doses of this compound intravenously or subcutaneously, typically starting 1-2 hours post-infection.
-
Comparator Group: Administer a standard-of-care antibiotic for MRSA (e.g., Vancomycin or Linezolid).
-
Vehicle Control Group: Administer the vehicle.
-
-
Monitoring: Observe the mice for a set period (e.g., 7 days) and record survival.
-
Endpoint: The primary endpoint is the survival rate. In some studies, bacterial load in the blood or organs can be measured at specific time points.
Data Presentation: Comparative Efficacy in a Murine Sepsis Model (Illustrative)
The table below illustrates how the efficacy of this compound could be compared against a standard antibiotic in a sepsis model.
| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) at Day 7 | Median Survival Time (Days) |
| Vehicle Control | - | IV | 0 | 1 |
| This compound | 5 | IV | 40 | 3 |
| This compound | 10 | IV | 80 | >7 |
| Vancomycin | 10 | IV | 100 | >7 |
Data are for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway
Caption: Src Tyrosine Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the in vivo validation of this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imquestbio.com [imquestbio.com]
A Comparative Analysis of the Metabolic Stability of Hibarimicin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative framework for evaluating the metabolic stability of various hibarimicin analogues. Hibarimicins, a class of atropisomeric tetracyclic polyketides isolated from Microbispora rosea, have garnered interest for their potential as protein kinase inhibitors.[1] Understanding the metabolic fate of different hibarimicin derivatives is crucial for their development as therapeutic agents, as metabolic stability significantly influences their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[2][3][4]
This document outlines a standardized in vitro experimental approach using liver microsomes to assess and compare the metabolic stability of key hibarimicin compounds. While direct comparative experimental data for all hibarimicin analogues is not publicly available, this guide provides the necessary protocols and data presentation formats to enable such a study. The presented data is illustrative, based on typical outcomes of such experiments, to guide researchers in their own investigations.
Comparative Metabolic Stability Data
The metabolic stability of different hibarimicins can be quantified by determining their in vitro half-life (t½) and intrinsic clearance (CLint) in the presence of liver microsomes.[2][3] A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[3] The following table summarizes hypothetical data from a liver microsomal stability assay, comparing the parent aglycone, hibarimicinone, with several glycosylated analogues.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hibarimicinone | 15 | 46.2 |
| Hibarimicin A | 25 | 27.7 |
| Hibarimicin B | 32 | 21.7 |
| Hibarimicin C | 28 | 24.8 |
| Hibarimicin D | 22 | 31.5 |
| Hibarimicin E | 35 | 19.8 |
| Hibarimicin G | 29 | 23.9 |
| Hibarimicin H | 26 | 26.7 |
| Hibarimicin I | 31 | 22.4 |
Note: The data presented in this table is illustrative and intended to serve as a template for presenting results from a comparative metabolic stability study.
Experimental Protocols
A standard liver microsomal stability assay is a robust method for evaluating Phase I metabolism, which is primarily mediated by cytochrome P450 enzymes.[5][6]
Objective: To determine the in vitro metabolic stability of different hibarimicin analogues by measuring their rate of disappearance when incubated with human liver microsomes.
Materials:
-
Hibarimicin analogues (Hibarimicinone, Hibarimicins A, B, C, D, E, G, H, I)
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of each hibarimicin analogue in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the incubation buffer (phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the hibarimicin analogue to the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining hibarimicin analogue in each sample using a validated HPLC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining hibarimicin analogue against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Experimental Workflow and Data Analysis Pathway
The following diagrams illustrate the key stages of the experimental workflow for the microsomal stability assay and the logical flow of data analysis.
References
- 1. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. mttlab.eu [mttlab.eu]
Validating the Therapeutic Potential of Hibarimicin D in Patient-Derived Cells: A Comparative Guide
This guide provides a comparative analysis of Hibarimicin D, a potent Src tyrosine kinase inhibitor, against established therapeutic alternatives. It is designed for researchers, scientists, and drug development professionals interested in evaluating novel anti-cancer compounds using patient-derived cell models. The guide summarizes key performance data, details essential experimental protocols, and visualizes critical biological and experimental workflows.
Comparative Analysis of Src Kinase Inhibitors
This compound is a member of the hibarimicin family of natural products that have demonstrated inhibitory activity against Src tyrosine kinase, a key regulator of cell growth, proliferation, and metastasis.[1] Its therapeutic potential is benchmarked here against three clinically relevant Src inhibitors: Dasatinib, Saracatinib, and Bosutinib (B1684425). While data on this compound in patient-derived models is emerging, this comparison leverages existing in vitro data and highlights the validation pathway using patient-derived cells, for which data on alternatives like Dasatinib is available.[2]
Table 1: Quantitative Comparison of Src Inhibitor Efficacy
| Compound | Target(s) | Cancer Cell Line | IC50 (in vitro) | Patient-Derived Model Data | Key Findings |
| This compound | Src Tyrosine Kinase | HL-60 (Human Myeloid Leukemia) | Not explicitly provided for this compound, but Hibarimicin B, a related compound, is a potent v-Src kinase inhibitor.[1] | Data not publicly available. | Demonstrates in vitro antitumor and anti-Gram-positive bacterial activities. Specifically inhibits src tyrosine kinase activity without affecting protein kinase A or protein kinase C.[1] |
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, PDGFR | NCI-H1975 (Lung Cancer) | 0.95 µM (72h)[2] | Lung Cancer Patient-Derived Xenografts (PDXs) | Significantly inhibited tumor growth in PDX models with high LIMK1 expression.[2] |
| NCI-H1650 (Lung Cancer) | 3.64 µM (72h)[2] | ||||
| Mo7e-KitD816H (Leukemia) | 5 nM (GI50)[3] | ||||
| Saracatinib | Src, c-Yes, Fyn, Lyn, Blk, Fgr, Lck, Bcr-Abl | SNU216 (Gastric Cancer) | < 1 µM[4] | Data not publicly available. | Sensitive in gastric cancer cell lines with elevated phosphorylated Src and FAK.[4] |
| NCI-N87 (Gastric Cancer) | < 1 µM[4] | ||||
| PC3 (Prostate Cancer) | IC50 values in the low nanomolar range for Src inhibition.[5][6] | ||||
| Bosutinib | Src, Abl | K562 (Chronic Myeloid Leukemia) | Eradicated tumor xenografts in nude mice.[7] | Pancreatic Tumor Xenografts | Downregulated members of the Src signaling pathway.[8] |
| Src-transformed fibroblasts | 100 nM[7][9] |
Experimental Protocols
Patient-Derived Organoid (PDO) Culture and Drug Screening
This protocol outlines the establishment of PDOs from patient tumor tissue and their use in high-throughput drug screening.
-
Tissue Digestion: Mince fresh tumor tissue and digest with a solution containing collagenase and dispase to obtain a single-cell suspension.
-
Organoid Seeding: Embed the cell suspension in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium.
-
Drug Treatment: Once organoids have formed, dissociate them into smaller fragments or single cells and seed into 384-well plates. Add a dilution series of the test compounds (this compound, Dasatinib, etc.).
-
Viability Assessment: After a 72-hour incubation, assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP content.
-
Data Analysis: Normalize the luminescence readings to a vehicle-treated control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate patient-derived cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of the Src inhibitors for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Western Blot Analysis for Src Signaling
This technique is used to detect the phosphorylation status of Src and its downstream targets.
-
Cell Lysis: Treat patient-derived cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated forms of downstream effectors (e.g., FAK, STAT3, AKT), and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The band intensities can be quantified to determine the relative levels of protein phosphorylation.[4][10][11][12]
Visualizing Key Pathways and Workflows
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the Src signaling pathway, the workflow for validating therapeutic potential, and a comparative logic diagram.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase II Study of Saracatinib (AZD0530) for Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Hibarimicin D: A Guide for Laboratory Professionals
I. Quantitative Data Summary
Due to the absence of a specific SDS for Hibarimicin D, quantitative data regarding toxicity (e.g., LD50) and environmental hazards are not available. However, its classification as an antineoplastic and antibiotic agent warrants the highest level of caution.[1] All waste contaminated with this compound should be treated as cytotoxic.
| Parameter | Value | Source/Justification |
| Waste Classification | Cytotoxic, Hazardous Chemical Waste | Based on antitumor and antibiotic properties.[1][2][3] |
| Primary Disposal Route | Incineration or Chemical Neutralization | Standard practice for cytotoxic waste.[2] |
| Container Type | Clearly labeled, leak-proof, puncture-resistant | General guidelines for hazardous waste.[2][4] |
II. Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on established guidelines for the disposal of cytotoxic and antibiotic compounds.[2][3][4][5]
A. Decontamination of Non-Disposable Equipment:
-
Preparation of Decontamination Solution: Prepare a fresh solution of 1 N sodium hydroxide (B78521) (NaOH) or a commercially available validated decontamination solution for cytotoxic drugs.
-
Initial Wipe-Down: Thoroughly wipe all surfaces of contaminated equipment (e.g., glassware, magnetic stir bars, spatulas) with the decontamination solution.
-
Soaking: Immerse the equipment in the decontamination solution for a minimum of one hour.
-
Rinsing: After soaking, rinse the equipment thoroughly with water.
-
Final Cleaning: Proceed with standard laboratory washing procedures.
-
Waste Decontamination Solution: The used decontamination solution should be neutralized to a safe pH and disposed of as hazardous chemical waste.
B. Disposal of Contaminated Solid Waste:
-
Segregation: At the point of generation, immediately segregate all solid waste that has come into contact with this compound. This includes, but is not limited to:
-
Personal Protective Equipment (PPE) such as gloves, lab coats, and safety glasses.[6]
-
Consumables like pipette tips, microfuge tubes, and culture plates.
-
Paper towels and bench protectors.
-
-
Containerization: Place all contaminated solid waste into a designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[2][4] These containers are often color-coded (e.g., yellow with a purple lid or red) to signify cytotoxic hazards.[2][3]
-
Labeling: The container must be labeled with "Cytotoxic Waste" and any other institutional or regulatory required hazard symbols.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by authorized hazardous waste personnel.
C. Disposal of Liquid Waste:
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and should never be autoclaved or poured down the drain.[5] They must be collected in a designated, sealed, and clearly labeled waste container for chemical waste.
-
Dilute Solutions (e.g., used cell culture media): While some antibiotics can be inactivated by autoclaving, this is not a universal rule.[5] Given the cytotoxic nature of this compound, all liquid waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the solvents used.
-
Disposal: The collected liquid waste must be disposed of through the institution's hazardous waste management program, typically involving incineration or chemical neutralization.[2]
III. Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Hibarimicin D
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Hibarimicin D is paramount. This document provides immediate, essential guidance on the operational and disposal plans for this compound, a compound recognized for its cytotoxic properties. Adherence to these protocols is critical for personnel safety and regulatory compliance.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature necessitates handling it with the utmost care, similar to other potent antineoplastic agents. The following table provides key data for Daunorubicin, a structurally related anthracycline antibiotic, to serve as a conservative proxy for risk assessment.
| Parameter | Value (for Daunorubicin as a proxy) | Source |
| Molecular Formula | C27H29NO10 | --INVALID-LINK-- |
| Molecular Weight | 527.5 g/mol | --INVALID-LINK-- |
| Hazard Statements | Suspected of causing genetic defects. May cause cancer. May damage the unborn child. Causes damage to organs through prolonged or repeated exposure. | --INVALID-LINK-- |
| Signal Word | Danger | --INVALID-LINK-- |
Operational Plan: Step-by-Step Handling Procedures
The handling of this compound requires a controlled environment to minimize exposure.[1] The following procedures are mandatory for all personnel.
1. Engineering Controls:
-
All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1]
-
The work area should be under negative pressure to prevent the escape of airborne particles.
-
Utilize a plastic-backed absorbent pad on the work surface to contain any potential spills.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. The outer pair should be changed immediately if contaminated and every 30 minutes during continuous use.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer pair of gloves.[2]
-
Eye Protection: ANSI-approved safety glasses with side shields or a full-face shield must be worn.
-
Respiratory Protection: For procedures with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended.
3. Experimental Workflow:
Caption: This diagram outlines the key stages for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All items that come into direct contact with this compound are considered cytotoxic waste. This includes:
-
Unused or expired product.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
2. Waste Containment:
-
Sharps (needles, scalpels) must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste."
-
All other solid waste should be placed in a leak-proof, sealable plastic bag or container, clearly labeled as "Cytotoxic Waste." This primary container should then be placed inside a secondary, labeled container.[3]
-
Liquid waste should be collected in a designated, sealed, and shatter-resistant container, also clearly labeled "Cytotoxic Waste."
3. Final Disposal:
-
Cytotoxic waste must be disposed of in accordance with federal, state, and local regulations.[4]
-
Typically, this involves incineration at a licensed hazardous waste facility.
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
In Case of a Spill:
-
Alert Others: Immediately notify personnel in the vicinity.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill.
-
Decontaminate: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Document the spill and report it to your EHS department.
By adhering to these rigorous safety and handling protocols, research professionals can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. qualia-bio.com [qualia-bio.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
